Dehydrogriseofulvin
Description
This compound has been reported in Penicillium concentricum with data available.
RN given refers to (S)-isomer; structure given in first source
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-7-chloro-3',4,6-trimethoxy-5'-methylspiro[1-benzofuran-2,4'-cyclohexa-2,5-diene]-1',3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClO6/c1-8-5-9(19)6-12(23-4)17(8)16(20)13-10(21-2)7-11(22-3)14(18)15(13)24-17/h5-7H,1-4H3/t17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISLYVROQSJYFAZ-KRWDZBQOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C=C(C12C(=O)C3=C(O2)C(=C(C=C3OC)OC)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)C=C([C@]12C(=O)C3=C(O2)C(=C(C=C3OC)OC)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00957141 | |
| Record name | 7-Chloro-2',4,6-trimethoxy-6'-methyl-3H-spiro[1-benzofuran-2,1'-cyclohexa[2,5]diene]-3,4'-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00957141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3573-90-8 | |
| Record name | (-)-Dehydrogriseofulvin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3573-90-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dehydrogriseofulvin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003573908 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Chloro-2',4,6-trimethoxy-6'-methyl-3H-spiro[1-benzofuran-2,1'-cyclohexa[2,5]diene]-3,4'-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00957141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (-)-DEHYDROGRISEOFULVIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2S5ET7TN92 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Dehydrogriseofulvin: A Technical Overview for Scientific Professionals
For researchers, scientists, and professionals in drug development, this document serves as an in-depth technical guide on dehydrogriseofulvin. It covers its chemical properties, biosynthesis, and analytical methodologies.
This compound is a significant natural product, primarily recognized as the immediate biosynthetic precursor to the well-known antifungal agent, griseofulvin.[1] This compound is a polyketide produced by various species of the Penicillium fungus.[2] Its chemical structure and properties are of considerable interest to those involved in natural product synthesis, antifungal drug discovery, and the study of biosynthetic pathways.
Core Chemical and Physical Data
This compound is a pale brown solid.[3] Key quantitative data for this compound are summarized in the table below, providing a clear reference for its fundamental properties.
| Property | Value | Source(s) |
| CAS Number | 3573-90-8 | [3][4][5][6] |
| Molecular Formula | C₁₇H₁₅ClO₆ | [4] |
| Molecular Weight | 350.75 g/mol | [4][6] |
| Exact Mass | 350.0557 Da | [4][5] |
| Appearance | Pale Brown Solid | [3] |
| Solubility | Soluble in DMSO, slightly soluble in acetone. | [2][4] |
The Biosynthetic Pathway of Griseofulvin from this compound
This compound is the penultimate compound in the biosynthetic pathway of griseofulvin. The final step in this pathway is a stereoselective reduction of an olefinic bond in this compound to yield griseofulvin. This crucial conversion is catalyzed by an NADPH-dependent enoyl reductase, an enzyme encoded by the gsfE gene within the griseofulvin biosynthetic gene cluster.[7]
The enzymatic conversion of this compound to griseofulvin can be visualized as a key step in the overall biosynthetic assembly line.
References
- 1. Complexity generation in fungal polyketide biosynthesis: a spirocycle-forming P450 in the concise pathway to the antifungal drug griseofulvin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound | 3573-90-8 [chemicalbook.com]
- 4. medkoo.com [medkoo.com]
- 5. (-)-Dehydrogriseofulvin | C17H15ClO6 | CID 3082005 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. Griseofulvin: An Updated Overview of Old and Current Knowledge - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Dehydrogriseofulvin Biosynthetic Pathway in Fungi
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dehydrogriseofulvin is a key intermediate in the biosynthesis of the clinically important antifungal agent, griseofulvin. Produced by various filamentous fungi, primarily Penicillium species, the biosynthesis of this complex polyketide involves a series of enzymatic reactions encoded by a dedicated gene cluster. This technical guide provides a comprehensive overview of the this compound biosynthetic pathway, detailing the enzymatic cascade, the genetic architecture of the biosynthetic gene cluster, and the regulatory mechanisms that govern its expression. The guide also includes generalized experimental protocols for studying this pathway and presents available data in a structured format to aid researchers and professionals in drug development and synthetic biology.
Introduction
Griseofulvin, a spirocyclic polyketide, has been a cornerstone in the treatment of dermatophytic fungal infections for decades.[1][2] Its precursor, this compound, represents a critical juncture in the biosynthetic pathway, embodying the core chemical scaffold that imparts its biological activity.[3] Understanding the intricate enzymatic machinery responsible for the synthesis of this compound is paramount for efforts aimed at strain improvement, pathway engineering for the production of novel analogs, and the development of new antifungal agents. This document serves as a technical resource, consolidating the current knowledge of this fascinating biosynthetic pathway.
The this compound Biosynthetic Pathway
The biosynthesis of this compound commences with the assembly of a heptaketide backbone from one molecule of acetyl-CoA and six molecules of malonyl-CoA. This initial step is catalyzed by a non-reducing polyketide synthase (NR-PKS). The subsequent steps involve a series of tailoring reactions including methylation, chlorination, and oxidative coupling to form the characteristic grisan ring structure of this compound.
Core Biosynthetic Steps and Enzymes
The enzymatic steps leading to this compound are outlined below. The corresponding genes, collectively known as the gsf gene cluster, have been extensively studied in Penicillium aethiopicum and Penicillium griseofulvum.[1][3]
Table 1: Key Enzymes and their Functions in the this compound Biosynthetic Pathway
| Step | Intermediate | Enzyme | Gene | Function |
| 1 | Heptaketide poly-β-keto chain | Polyketide Synthase | gsfA | Iterative condensation of one acetyl-CoA and six malonyl-CoA units to form a 14-carbon poly-β-keto chain, followed by cyclization/aromatization to form a benzophenone intermediate. |
| 2 | Griseophenone C | O-Methyltransferase | gsfB, gsfC | Methylation of the benzophenone intermediate at two hydroxyl groups. |
| 3 | Griseophenone B | Halogenase | gsfI | Chlorination of Griseophenone C. |
| 4 | Grisan-dione Intermediate | Cytochrome P450 Monooxygenase | gsfF | Phenolic oxidative coupling to form the characteristic spirocyclic grisan ring structure. |
| 5 | This compound | O-Methyltransferase | gsfD | Methylation of the grisan-dione intermediate. |
The final step to produce griseofulvin from this compound involves a stereoselective reduction catalyzed by an enoyl reductase, GsfE.
Caption: The biosynthetic pathway of this compound and griseofulvin.
Genetic Organization and Regulation
The genes encoding the biosynthetic enzymes for this compound are organized in a contiguous cluster, a common feature for secondary metabolite pathways in fungi. In P. aethiopicum, this cluster contains the core biosynthetic genes (gsfA-gsfF, gsfI) as well as genes with putative regulatory, transport, and unknown functions.
The gsf Gene Cluster
The core gsf gene cluster in P. aethiopicum includes the genes listed in Table 1, along with gsfE (enoyl reductase), gsfH (putative isochorismatase), gsfJ (putative transporter), and gsfK (putative oxidoreductase).[4] The cluster also contains two putative regulatory genes, gsfR1 and gsfR2.[4][5]
Regulatory Network
The expression of the gsf gene cluster is tightly regulated by a network of pathway-specific and global regulators in response to environmental cues.
-
Pathway-Specific Regulation: The transcription factor GsfR1 has been shown to be a key positive regulator of the griseofulvin gene cluster.[5] The role of GsfR2 is less clear, with some studies suggesting it may be involved in a different pathway.[5]
-
Global Regulation: The biosynthesis of griseofulvin is also influenced by global regulatory networks that respond to nutrient availability, such as carbon and nitrogen levels in the growth medium.[5] Light has also been identified as a key environmental cue affecting the production of various fungal secondary metabolites, often mediated by the Velvet complex (VeA/VelB/LaeA).[6]
Caption: Simplified regulatory network of the griseofulvin biosynthetic pathway.
Experimental Protocols
Investigating the this compound biosynthetic pathway often requires a combination of genetic and biochemical techniques. Below are generalized protocols for key experiments.
Fungal Gene Knockout
Creating targeted gene deletions is crucial for elucidating the function of individual genes in the biosynthetic pathway.
4.1.1. Protoplast-Mediated Homologous Recombination
This classic method involves the following general steps:
-
Construct a deletion cassette: A selectable marker (e.g., hygromycin resistance) is flanked by sequences homologous to the regions upstream and downstream of the target gene.
-
Prepare fungal protoplasts: Mycelia are treated with cell wall-degrading enzymes (e.g., lysing enzymes from Trichoderma harzianum) in an osmotic stabilizer.
-
Transform protoplasts: The deletion cassette is introduced into the protoplasts, often using polyethylene glycol (PEG)-mediated transformation.
-
Select and screen transformants: Transformed protoplasts are regenerated on selective media. Positive transformants are then screened by PCR and Southern blotting to confirm homologous recombination.
4.1.2. CRISPR/Cas9-Mediated Gene Editing
A more recent and efficient method for gene knockout.
-
Design and synthesize a single guide RNA (sgRNA): The sgRNA is designed to target a specific sequence within the gene of interest.
-
Deliver Cas9 and sgRNA: The Cas9 nuclease and the sgRNA can be delivered to fungal protoplasts as a ribonucleoprotein (RNP) complex or encoded on a plasmid.
-
Screen for mutations: Transformants are screened for mutations at the target site, often by PCR and sequencing.
References
- 1. Griseofulvin: An Updated Overview of Old and Current Knowledge [mdpi.com]
- 2. Griseofulvin: An Updated Overview of Old and Current Knowledge - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Conservation of griseofulvin genes in the gsf gene cluster among fungal genomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Elaborated regulation of griseofulvin biosynthesis in Penicillium griseofulvum and its role on conidiation and virulence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Light regulation of secondary metabolism in fungi - PMC [pmc.ncbi.nlm.nih.gov]
Dehydrogriseofulvin's Crucial Role in Griseofulvin Biosynthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the intricate relationship between dehydrogriseofulvin and the biosynthesis of the vital antifungal agent, griseofulvin. This compound stands as the penultimate precursor in this complex metabolic pathway, its conversion to griseofulvin marking the final step in the synthesis of this clinically significant secondary metabolite. This document provides a comprehensive overview of the enzymatic reactions, genetic regulation, and experimental methodologies central to understanding and potentially manipulating griseofulvin production.
The Griseofulvin Biosynthetic Pathway: A Stepwise Elucidation
The biosynthesis of griseofulvin is a multi-enzyme process orchestrated by a dedicated gene cluster (gsf) found in various fungi, most notably Penicillium griseofulvum. The pathway commences with the synthesis of a heptaketide backbone and proceeds through a series of modifications including methylation, chlorination, and oxidative cyclization to form the characteristic spirocyclic structure of griseofulvin. This compound emerges as the key intermediate just prior to the final stereospecific reduction.
The key enzymatic steps are as follows:
-
Polyketide Synthesis: The pathway is initiated by the non-reducing polyketide synthase GsfA, which catalyzes the condensation of one acetyl-CoA and six malonyl-CoA units to form a heptaketide backbone.
-
Methylation: The O-methyltransferases GsfB and GsfC then methylate the nascent polyketide.
-
Chlorination: The halogenase GsfI introduces a chlorine atom to produce griseophenone B.
-
Oxidative Cyclization: The cytochrome P450 enzyme GsfF catalyzes a critical oxidative coupling reaction to form the spirocyclic grisan scaffold, yielding desmethyl-dehydrogriseofulvin.
-
Methylation: The O-methyltransferase GsfD carries out the final methylation step.
-
Reduction: In the terminal step, the enoyl reductase GsfE catalyzes the stereospecific reduction of the double bond in this compound to produce the final product, griseofulvin.
Diagram of the Griseofulvin Biosynthetic Pathway
Caption: The enzymatic cascade of griseofulvin biosynthesis.
Quantitative Data in Griseofulvin Biosynthesis
| Enzyme | Substrate | Product | Turnover Rate (μM min⁻¹·mg⁻¹ of microsomal protein) | Reference |
| GsfF | Griseophenone B | Desmethyl-dehydrogriseofulvin A | 0.437 | [1] |
Note: Further research is required to determine the kinetic parameters (Km, kcat) for all enzymes in the pathway, particularly for the final conversion of this compound to griseofulvin by GsfE.
Regulation of Griseofulvin Biosynthesis
The production of griseofulvin is tightly regulated at the transcriptional level, influenced by both pathway-specific and global regulatory factors. This intricate network ensures that the synthesis of this secondary metabolite occurs under appropriate environmental conditions.
The pathway-specific transcription factor, GsfR1 , plays a pivotal role in controlling the expression of the gsf gene cluster.[2] Its activity is, in turn, modulated by global regulators that respond to the availability of primary nutrients like carbon and nitrogen.
Key regulatory influences include:
-
Carbon Catabolite Repression (CCR): In the presence of readily available carbon sources such as glucose, the expression of secondary metabolite biosynthetic genes, including the gsf cluster, is often repressed. This process is mediated by global transcription factors like CreA .[1]
-
Nitrogen Metabolite Repression (NMR): The availability and type of nitrogen source also significantly impact griseofulvin production. The global nitrogen regulator AreA is a key player in this process.[1]
-
pH: The pH of the culture medium is another critical factor, with optimal griseofulvin yields observed in a pH range of 5.5 to 6.
-
Cellular Energy Status: The ATP/ADP ratio, an indicator of the cell's energy level, has been shown to correlate with griseofulvin production; higher energy levels generally lead to increased synthesis.
Diagram of the Regulatory Network
Caption: Regulatory network controlling griseofulvin biosynthesis.
Experimental Protocols: A Methodological Overview
Detailed, step-by-step experimental protocols for the study of griseofulvin biosynthesis are extensive and often specific to the laboratory and equipment. This section provides a conceptual overview of the key experimental workflows commonly employed by researchers in this field.
Gene Knockout via CRISPR-Cas9
The targeted disruption of genes within the gsf cluster is a powerful technique to elucidate the function of individual enzymes. The CRISPR-Cas9 system has emerged as a highly efficient tool for this purpose in filamentous fungi.
Caption: Workflow for CRISPR-Cas9 mediated gene knockout.
Heterologous Expression of the gsf Gene Cluster
To study the biosynthesis pathway in a more controlled environment or to overcome challenges with the native producer, the entire gsf gene cluster can be expressed in a heterologous host, such as Aspergillus oryzae.
Caption: Workflow for heterologous expression of the gsf cluster.
In Vitro Reconstitution of the Final Biosynthetic Step
To specifically study the conversion of this compound to griseofulvin, an in vitro assay can be established using the purified GsfE enzyme.
Caption: Workflow for in vitro reconstitution of this compound reduction.
Conclusion
This compound is an indispensable intermediate in the biosynthesis of griseofulvin, representing the final substrate for the stereospecific reduction that yields the active antifungal compound. A thorough understanding of the enzymatic conversion of this compound and the complex regulatory networks governing the entire biosynthetic pathway is paramount for the rational design of strategies to enhance griseofulvin production. The experimental approaches outlined in this guide provide a framework for researchers to further dissect this fascinating metabolic pathway, with the ultimate goal of improving the industrial production of this important therapeutic agent and potentially engineering novel derivatives with enhanced properties. Further research is warranted to fill the existing gaps in our knowledge of the quantitative aspects of this pathway and to develop detailed, standardized experimental protocols.
References
The Natural Occurrence of Dehydrogriseofulvin in Fungi: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dehydrogriseofulvin, a direct biosynthetic precursor to the well-known antifungal agent griseofulvin, is a naturally occurring polyketide produced by a variety of filamentous fungi. While often considered an intermediate or an impurity in griseofulvin fermentations, this compound itself is a molecule of interest due to its role in the biosynthesis of a commercially significant antibiotic. Understanding its natural occurrence, the fungal species that produce it, the genetic and environmental factors regulating its synthesis, and the methods for its isolation and quantification are critical for optimizing griseofulvin production and for potential bioengineering applications. This technical guide provides a comprehensive overview of the current knowledge on this compound, with a focus on its fungal producers, biosynthetic pathway, regulation, and detailed experimental protocols for its study.
Fungal Producers of this compound
This compound is primarily found in fungal species known to produce griseofulvin. The compound was first isolated from Penicillium griseofulvum.[1][2] Its presence is intrinsically linked to the expression of the griseofulvin biosynthetic gene cluster (gsf). A variety of ascomycetes have been identified as producers, including:
-
Penicillium species: This genus is the most prominent source of this compound. Species include:
-
Xylaria species: Notably, the endophytic fungus Xylaria flabelliformis is a known producer.[1][3]
-
Other Genera: Griseofulvin, and by extension this compound, has also been reported in:
Biosynthesis of this compound
This compound is an intermediate in the biosynthetic pathway of griseofulvin. The pathway begins with the condensation of acetyl-CoA and malonyl-CoA, catalyzed by a non-reducing polyketide synthase (NR-PKS). The key steps leading to the formation of this compound are as follows:
-
Polyketide Chain Assembly: The NR-PKS, encoded by the gsfA gene, catalyzes the condensation of one molecule of acetyl-CoA with six molecules of malonyl-CoA to form a heptaketide backbone.[1]
-
Benzophenone Formation: The polyketide chain undergoes intramolecular cyclization reactions to form the benzophenone intermediate, griseophenone C. This step is also mediated by domains within GsfA.
-
Methylation: O-methyltransferases, GsfB and GsfC, methylate the hydroxyl groups on the benzophenone core.[1]
-
Chlorination: A halogenase, GsfI, chlorinates griseophenone C to yield griseophenone B.[1]
-
Oxidative Coupling: The cytochrome P450 enzyme, GsfF, catalyzes an intramolecular oxidative coupling of griseophenone B, leading to the formation of the characteristic spirocyclic grisan core of this compound.[1]
The final step in the pathway is the reduction of this compound to griseofulvin, which is catalyzed by the enoyl reductase GsfE.
Biosynthetic Pathway Diagram
Caption: Biosynthesis of this compound and griseofulvin.
Regulation of this compound Biosynthesis
The production of this compound is tightly regulated at the transcriptional level, primarily through the control of the gsf gene cluster. This regulation is influenced by both pathway-specific transcription factors and global regulatory networks responding to environmental cues.
Pathway-Specific Regulation
The gsf gene cluster contains a putative transcription factor encoded by the gsfR1 gene. Studies in Penicillium griseofulvum have shown that GsfR1 can act as both a positive and negative regulator of griseofulvin biosynthesis, depending on the culture conditions.[4][6] For instance, deletion of gsfR1 can lead to increased griseofulvin production on certain media, suggesting a repressor function. However, under conditions of high nitrogen and complex sugars, GsfR1 appears to act as an activator.[6]
Global Regulation
The biosynthesis of many fungal secondary metabolites is controlled by broad regulatory networks that respond to nutrient availability.
-
Carbon Catabolite Repression (CCR): In the presence of readily available carbon sources like glucose, the expression of genes for secondary metabolism is often repressed.[7] This process is primarily mediated by the global transcription factor CreA in many filamentous fungi.[7] CreA represses the expression of the gsf genes when preferred carbon sources are abundant.
-
Nitrogen Metabolite Repression (NMR): The availability and type of nitrogen source also significantly impact secondary metabolism.[8] In many fungi, the GATA transcription factor AreA mediates the response to nitrogen availability.[9] In the presence of preferred nitrogen sources like ammonium or glutamine, AreA activity is repressed, leading to the downregulation of secondary metabolite gene clusters, including the gsf cluster.[8]
Regulatory Network Diagram
Caption: Simplified regulatory network of this compound biosynthesis.
Quantitative Data on this compound Production
Specific quantitative data for this compound is sparse in the literature, as most studies focus on the final product, griseofulvin. This compound is often detected as a related impurity in griseofulvin preparations. However, its concentration can be significant, especially in high-producing strains or under specific fermentation conditions. The following tables provide a representative summary of griseofulvin production, which can serve as a proxy for the potential for this compound accumulation.
Table 1: Griseofulvin Production in Penicillium griseofulvum
| Fermentation Method | Medium | Incubation Time (days) | Griseofulvin Yield | Reference |
| Submerged Fermentation | Modified Czapek-Dox | 28 | Comparable to SSF | [10] |
| Solid-State Fermentation (SSF) | Rice Bran | 9 | Comparable to submerged | [10] |
Table 2: this compound as an Impurity in Griseofulvin Production
| Analytical Method | Matrix | This compound Retention Time (min) | Note | Reference |
| Reversed-Phase HPLC | Griseofulvin drug substance | 17.7 | Identified as a major impurity. | [11] |
Experimental Protocols
This section provides detailed methodologies for the study of this compound from fungal cultures.
Fungal Culture and Fermentation
Objective: To cultivate a this compound-producing fungus for subsequent extraction and analysis.
Materials:
-
Pure culture of a producer strain (e.g., Penicillium griseofulvum)
-
Potato Dextrose Agar (PDA) plates
-
Seed culture medium (e.g., Potato Dextrose Broth - PDB)
-
Production medium (e.g., Modified Czapek-Dox medium)
-
Sterile flasks, incubator shaker
Protocol:
-
Strain Activation: Inoculate the fungal strain onto a PDA plate and incubate at 25-28°C for 7-10 days until sporulation.
-
Seed Culture: Inoculate a sterile flask containing PDB with spores from the PDA plate. Incubate at 25-28°C on a rotary shaker (150-200 rpm) for 2-3 days.
-
Production Culture: Inoculate the production medium with the seed culture (typically 5-10% v/v). Incubate under the same conditions as the seed culture for 7-14 days. Samples can be taken periodically to monitor growth and production.
Extraction of this compound
Objective: To extract this compound from the fungal culture broth and mycelia.
Materials:
-
Fungal culture
-
Ethyl acetate
-
Methanol
-
Separatory funnel, filtration apparatus
Protocol:
-
Separation of Mycelia and Broth: Separate the fungal biomass from the culture broth by filtration.
-
Broth Extraction: Extract the culture filtrate twice with an equal volume of ethyl acetate in a separatory funnel. Combine the organic layers.
-
Mycelial Extraction: Homogenize the mycelia and extract with methanol or a mixture of methanol and ethyl acetate. Filter to remove cell debris.
-
Concentration: Evaporate the solvent from the combined organic extracts under reduced pressure to obtain a crude extract.
Purification of this compound
Objective: To isolate this compound from the crude extract using chromatographic techniques.
Materials:
-
Crude extract
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate, methanol)
-
Preparative HPLC system with a C18 column
Protocol:
-
Silica Gel Chromatography:
-
Dissolve the crude extract in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.
-
Load the dried material onto a silica gel column packed in a non-polar solvent (e.g., hexane).
-
Elute the column with a gradient of increasing polarity (e.g., increasing concentrations of ethyl acetate in hexane).
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) or HPLC to identify fractions containing this compound.
-
-
Preparative HPLC:
-
Pool the fractions enriched with this compound and concentrate.
-
Further purify the enriched fraction using a preparative reversed-phase HPLC system.
-
Use a suitable mobile phase gradient (e.g., acetonitrile and water) to achieve separation.
-
Collect the peak corresponding to this compound.
-
Quantification of this compound by HPLC
Objective: To quantify the amount of this compound in an extract.
Materials:
-
Purified this compound standard
-
Fungal extract
-
HPLC system with a UV detector and a C18 column
-
Mobile phase solvents (e.g., acetonitrile, water with 0.1% formic acid)
Protocol:
-
Standard Curve Preparation: Prepare a series of standard solutions of this compound of known concentrations.
-
HPLC Analysis:
-
Inject the standards and the sample extract onto the HPLC system.
-
Use a gradient elution method, for example: a gradient of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).[11]
-
Set the UV detector to a wavelength where this compound has strong absorbance (e.g., 290 nm).[11]
-
-
Quantification:
-
Generate a standard curve by plotting the peak area versus the concentration of the this compound standards.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the standard curve.
-
Experimental Workflow Diagram
Caption: General workflow for this compound research.
Conclusion
This compound is a key intermediate in the biosynthesis of the antifungal drug griseofulvin, and its natural occurrence is widespread among various fungal genera, particularly Penicillium. The production of this polyketide is governed by the gsf gene cluster and is subject to complex regulation by both pathway-specific and global regulatory networks that respond to nutrient availability. While often studied in the context of being a precursor or impurity, a thorough understanding of the factors influencing this compound accumulation is crucial for optimizing industrial griseofulvin production. The experimental protocols outlined in this guide provide a framework for researchers to culture this compound-producing fungi, and to extract, purify, and quantify this important secondary metabolite. Future research focusing on the specific quantification of this compound under various fermentation conditions and in different fungal strains will further enhance our ability to manipulate its biosynthesis for biotechnological applications.
References
- 1. escholarship.org [escholarship.org]
- 2. Nitrogen regulation of fungal secondary metabolism in fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Conservation of griseofulvin genes in the gsf gene cluster among fungal genomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubcompare.ai [pubcompare.ai]
- 7. Carbon catabolite regulation of secondary metabolite formation, an old but not well‐established regulatory system - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Nitrogen regulation of fungal secondary metabolism in fungi [frontiersin.org]
- 9. Regulation of Secondary Metabolism in the Penicillium Genus | MDPI [mdpi.com]
- 10. Solid-state fermentation for production of griseofulvin on rice bran using Penicillium griseofulvum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Dehydrogriseofulvin: A Core Impurity in Griseofulvin Production
For Researchers, Scientists, and Drug Development Professionals
Introduction
Griseofulvin, a widely used antifungal agent, is produced through fermentation of Penicillium species. As with most fermentation-derived pharmaceuticals, the final product is accompanied by a profile of related substances and impurities that must be carefully monitored and controlled to ensure safety and efficacy. Among these, dehydrogriseofulvin stands out as a key process-related impurity. This technical guide provides an in-depth overview of this compound, including its formation, analytical detection, and the limited available information on its biological significance.
Chemical Identity and Formation
This compound, chemically known as (1'S)-7-Chloro-2',4,6-trimethoxy-6'-methylspiro[benzofuran-2(3H),1'-[1][2]cyclohexadiene]-3,4'-dione, is a direct biosynthetic precursor to griseofulvin.[2] In the fungal metabolic pathway, this compound is formed and subsequently reduced to yield the active pharmaceutical ingredient, griseofulvin. Its presence in the final drug substance is primarily due to incomplete conversion or carry-over from the fermentation and purification processes.
Chemical Structure Comparison:
The key structural difference is the presence of a double bond in the cyclohexene ring of this compound, which is reduced in griseofulvin.
Analytical Detection and Quantification
The primary method for the detection and quantification of this compound in griseofulvin is High-Performance Liquid Chromatography (HPLC). Several reversed-phase HPLC methods have been developed and validated for this purpose.
Experimental Protocol: HPLC Method
The following is a representative HPLC protocol for the analysis of griseofulvin and its impurities, including this compound.
Table 1: HPLC Method Parameters
| Parameter | Value |
| Column | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 20 µL |
| Column Temperature | 25°C |
Sample Preparation:
-
Standard Solution: Prepare a standard solution of Griseofulvin Reference Standard in methanol at a concentration of 0.5 mg/mL.
-
Impurity Standard Solution: Prepare a stock solution of this compound (Griseofulvin EP Impurity C) in methanol. Further dilute to a working concentration, for example, 0.005 mg/mL (representing a 1% impurity level relative to the griseofulvin standard).
-
Test Solution: Accurately weigh and dissolve the griseofulvin drug substance in methanol to a final concentration of 0.5 mg/mL.
Analysis:
Inject the standard, impurity standard, and test solutions into the HPLC system. The retention time of this compound is typically shorter than that of griseofulvin under these conditions. Quantification is performed by comparing the peak area of this compound in the test solution to the peak area of the this compound standard.
Pharmacopoeial Status and Limits
This compound is recognized as a specified impurity in the European Pharmacopoeia (EP) under the name "Griseofulvin Impurity C".[1][3][4] While the specific limits for impurities are detailed in the individual drug substance monographs, general principles for the control of impurities are outlined in the pharmacopoeias. These guidelines establish thresholds for reporting, identification, and qualification of impurities based on the maximum daily dose of the drug. For a drug like griseofulvin, with a typical daily dose of 500-1000 mg, the identification threshold for an impurity is generally 0.10% to 0.15%. The specific acceptance criterion for this compound in the griseofulvin monograph should be consulted for the exact limit. The United States Pharmacopeia (USP) also provides monographs for griseofulvin and its tablets, outlining tests for related compounds.[1]
Biological Activity and Significance
There is a significant lack of publicly available data on the specific biological activity, toxicity, and pharmacological effects of this compound. The vast majority of research has focused on the parent compound, griseofulvin.
The control of this compound as an impurity is therefore based on the general principles of pharmaceutical quality control, which aim to minimize the presence of any substance other than the active pharmaceutical ingredient to ensure the safety and consistency of the drug product.
Conclusion
This compound is a critical process-related impurity in the manufacture of griseofulvin, arising from its role as a direct biosynthetic precursor. Robust analytical methods, primarily HPLC, are essential for its monitoring and control. While its pharmacopoeial status as a specified impurity underscores the need to limit its presence in the final drug product, a significant knowledge gap exists regarding its specific biological activity and potential toxicity. Further research into the pharmacological and toxicological profile of this compound would provide a more comprehensive understanding of its potential impact and further justify the stringent controls placed on its levels in pharmaceutical-grade griseofulvin.
References
- 1. ftp.uspbpep.com [ftp.uspbpep.com]
- 2. Griseofulvin: An Updated Overview of Old and Current Knowledge - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Natural Compounds of Fungal Origin with Antimicrobial Activity—Potential Cosmetics Applications [mdpi.com]
- 5. Genotoxic effect of griseofulvin in somatic cells of Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Indirect mechanisms of genotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Profile of Dehydrogriseofulvin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Dehydrogriseofulvin, a significant derivative of the antifungal agent Griseofulvin. Due to the limited availability of a complete, published dataset for this compound, this document presents the known spectroscopic information for this compound and its close analogue, 7-dechloro-dehydrogriseofulvin. For comparative purposes, detailed and established data for the parent compound, Griseofulvin, is also provided. This information is crucial for the identification, characterization, and analysis of these compounds in research and drug development settings.
Introduction
This compound is the immediate biosynthetic precursor to Griseofulvin, an orally active antifungal drug used to treat a variety of dermatophyte infections. The key structural difference is the presence of a double bond in the cyclohexene ring of this compound, which is reduced to a single bond in Griseofulvin. This structural variation significantly influences the spectroscopic properties of the molecule. Understanding these properties is essential for monitoring biosynthetic pathways, identifying metabolites, and developing new antifungal agents.
Spectroscopic Data
The following sections summarize the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data for this compound and its related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data of Griseofulvin
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| 6.09 | s | 1H | H-5' |
| 5.53 | d (J=1.8 Hz) | 1H | H-3' |
| 4.19 | s | 3H | OCH₃-6 |
| 3.96 | s | 3H | OCH₃-4 |
| 3.93 | s | 3H | OCH₃-2' |
| 3.53 | q (J=7.1 Hz) | 1H | H-6' |
| 2.53 | m | 2H | H₂-5' |
| 1.18 | d (J=7.1 Hz) | 3H | CH₃-6' |
Solvent: CDCl₃. Data is compiled from publicly available spectral databases.
Table 2: ¹³C NMR Spectroscopic Data of Griseofulvin
| Chemical Shift (δ) (ppm) | Assignment |
| 197.0 | C-4' |
| 191.5 | C-3 |
| 170.3 | C-2' |
| 164.2 | C-7a |
| 162.8 | C-6 |
| 157.9 | C-4 |
| 104.8 | C-5' |
| 101.9 | C-3a |
| 91.3 | C-2 |
| 89.8 | C-7 |
| 61.9 | OCH₃-2' |
| 56.4 | OCH₃-4 |
| 56.0 | OCH₃-6 |
| 43.8 | C-6' |
| 39.2 | C-5' |
| 31.8 | C-3' |
| 21.4 | CH₃-6' |
Solvent: CDCl₃. Data is compiled from publicly available spectral databases.
For this compound, the key differences in the ¹H NMR spectrum would be the appearance of vinylic proton signals in the cyclohexadienone ring and the absence of the aliphatic protons seen in Griseofulvin at positions 3' and 5'. The ¹³C NMR would similarly reflect the presence of additional sp² hybridized carbons.
Infrared (IR) Spectroscopy
The IR spectrum provides valuable information about the functional groups present in a molecule. The data for a dehydro-griseofulvin analog provides insight into the characteristic absorptions of this compound.
Table 3: IR Spectroscopic Data of 7-dechloro-6'-hydroxy-dehydrogriseofulvin
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3397 | Strong, Broad | O-H Stretch |
| 2922, 2851 | Medium | C-H Stretch (aliphatic) |
| 1697 | Strong | C=O Stretch (ketone) |
| 1616 | Strong | C=C Stretch (conjugated) |
| 1587 | Strong | C=C Stretch (aromatic) |
| 1456 | Medium | C-H Bend (aliphatic) |
| 1219 | Strong | C-O Stretch (ether) |
| 1157, 1114, 1039 | Strong | C-O Stretch (ether/alcohol) |
Data obtained from a study on griseofulvin derivatives.[1]
For comparison, the IR spectrum of Griseofulvin typically shows strong absorptions for the carbonyl groups around 1715 cm⁻¹ and 1658 cm⁻¹, C=C stretching around 1615 cm⁻¹, and various C-O stretching bands. The presence of the additional double bond in this compound is expected to slightly shift the positions of the carbonyl and C=C stretching frequencies due to changes in conjugation.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is used to study the electronic transitions within a molecule and is particularly sensitive to the extent of conjugation.
Table 4: UV-Vis Spectroscopic Data
| Compound | λmax (nm) | Solvent |
| This compound Analog (7-dechloro-6'-hydroxy) | 211, 288 | Methanol |
| Griseofulvin | 291 | Methanol/Water |
| Griseofulvin | 286, 325 | Not specified |
Data for the this compound analog is from a study on griseofulvin derivatives.[1] Griseofulvin data is from various public sources.
The extended conjugation in this compound compared to Griseofulvin is expected to result in a bathochromic shift (shift to longer wavelengths) of the absorption maxima.
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These are based on common laboratory practices and information from related studies.
NMR Spectroscopy
-
Sample Preparation: A sample of the analyte (approximately 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or 600 MHz) is used.
-
¹H NMR Acquisition: The spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
-
¹³C NMR Acquisition: The spectrum is typically acquired with proton decoupling to simplify the spectrum to single lines for each carbon. A larger number of scans is usually required compared to ¹H NMR.
IR Spectroscopy
-
Sample Preparation: For solid samples, a KBr pellet is prepared by mixing a small amount of the sample with dry potassium bromide and pressing it into a transparent disk. Alternatively, a thin film can be cast from a volatile solvent.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition: The spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the empty sample holder or KBr pellet is first recorded and subtracted from the sample spectrum.
UV-Vis Spectroscopy
-
Sample Preparation: A dilute solution of the analyte is prepared in a UV-transparent solvent (e.g., methanol, ethanol, or water). The concentration is adjusted to give an absorbance reading within the linear range of the instrument (typically 0.1-1.0).
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is used.
-
Data Acquisition: The spectrum is scanned over the desired wavelength range (e.g., 200-400 nm). A baseline is recorded using a cuvette containing only the solvent.
Workflow and Relationships
The following diagram illustrates the general workflow for the spectroscopic analysis of this compound and the relationship between the different analytical techniques.
Caption: Workflow for the spectroscopic characterization of this compound.
Conclusion
This technical guide provides a consolidated resource for the spectroscopic data of this compound, leveraging available information on the compound and its close structural relatives. The provided tables and experimental protocols offer a foundational understanding for researchers and professionals involved in the study and development of this class of compounds. Further research to obtain and publish a complete, assigned NMR dataset for this compound would be a valuable contribution to the scientific community.
References
Dehydrogriseofulvin Solubility in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dehydrogriseofulvin, a derivative of the antifungal agent griseofulvin, is a compound of interest in various research and development settings. Understanding its solubility in different organic solvents is crucial for a multitude of applications, including purification, formulation development, and in vitro assay design. This technical guide provides an overview of the known solubility characteristics of this compound, detailed experimental protocols for solubility determination, and a generalized workflow for these experimental procedures.
While specific quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in the public domain, qualitative information indicates that it is slightly soluble in acetone and dimethyl sulfoxide (DMSO)[1]. For drug development and research purposes, experimental determination of solubility in relevant solvent systems is essential.
Quantitative Solubility Data
Precise, experimentally determined solubility data for this compound across a comprehensive range of organic solvents is limited in publicly accessible literature. The following table is presented as a template to illustrate how such data should be structured for comparative analysis. The values provided are hypothetical and should be replaced with experimentally determined data.
| Organic Solvent | Chemical Formula | Molar Mass ( g/mol ) | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method of Determination |
| Acetone | C₃H₆O | 58.08 | 25 | [Data not available] | [Data not available] | Shake-Flask Method |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | 25 | [Data not available] | [Data not available] | HPLC |
| Ethanol | C₂H₆O | 46.07 | 25 | [Data not available] | [Data not available] | UV-Vis Spectroscopy |
| Methanol | CH₄O | 32.04 | 25 | [Data not available] | [Data not available] | Shake-Flask Method |
| Chloroform | CHCl₃ | 119.38 | 25 | [Data not available] | [Data not available] | HPLC |
| Acetonitrile | C₂H₃N | 41.05 | 25 | [Data not available] | [Data not available] | UV-Vis Spectroscopy |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | 25 | [Data not available] | [Data not available] | Shake-Flask Method |
Note: The data in this table is for illustrative purposes only. Researchers must determine the solubility of this compound experimentally.
Experimental Protocols
Accurate determination of solubility is paramount for reliable downstream applications. The following are detailed methodologies for commonly employed solubility testing.
Shake-Flask Method for Thermodynamic Solubility
The shake-flask method is a well-established technique for determining the thermodynamic (or equilibrium) solubility of a compound in a given solvent.
Materials:
-
This compound (solid)
-
Selected organic solvent(s)
-
Glass flasks with stoppers (e.g., 20 mL scintillation vials)
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Analytical balance
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
-
Preparation: Add an excess amount of solid this compound to a series of flasks. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
-
Solvent Addition: Add a known volume of the organic solvent to each flask.
-
Equilibration: Tightly seal the flasks and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 150-300 RPM). Allow the mixture to equilibrate for a sufficient period, typically 24 to 72 hours, to ensure that the solution is fully saturated.[2] To confirm equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours) until the concentration of subsequent measurements is consistent.
-
Phase Separation: After equilibration, allow the flasks to stand undisturbed to let the excess solid settle. For complete removal of undissolved solids, centrifuge the samples at a high speed.
-
Sample Collection: Carefully withdraw an aliquot of the supernatant using a pipette. To ensure no solid particles are transferred, filter the collected supernatant through a syringe filter.
-
Dilution: Accurately dilute the clear, saturated filtrate with a suitable solvent to a concentration within the linear range of the analytical method to be used.
-
Quantification: Analyze the concentration of this compound in the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectroscopy.
High-Performance Liquid Chromatography (HPLC) for Quantification
HPLC is a precise method for determining the concentration of a solute in a saturated solution.
Instrumentation and Conditions (Example):
-
HPLC System: Agilent 1100 or equivalent with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A suitable mixture of organic solvent (e.g., acetonitrile or methanol) and water, with or without a pH modifier like formic acid or phosphate buffer, to achieve good peak shape and retention time for this compound.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: The wavelength of maximum absorbance (λmax) for this compound, which should be determined by scanning a dilute solution with a UV-Vis spectrophotometer.
-
Column Temperature: 30 °C.
Procedure:
-
Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the chosen mobile phase or a solvent compatible with it.
-
Analysis: Inject the standard solutions into the HPLC system to construct a calibration curve by plotting peak area versus concentration.
-
Sample Measurement: Inject the diluted filtrate from the shake-flask experiment.
-
Calculation: Determine the concentration of this compound in the diluted sample from the calibration curve. Calculate the original solubility in the organic solvent by accounting for the dilution factor.
UV-Vis Spectroscopy for Quantification
For compounds with a distinct chromophore, UV-Vis spectroscopy offers a simpler and faster method for concentration determination.
Instrumentation:
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
Procedure:
-
Determine λmax: Scan a dilute solution of this compound in the chosen solvent to identify the wavelength of maximum absorbance (λmax).
-
Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the same solvent used for the solubility experiment.
-
Absorbance Measurement: Measure the absorbance of each standard solution at the determined λmax to create a calibration curve (absorbance vs. concentration), ensuring it adheres to the Beer-Lambert law.
-
Sample Analysis: Measure the absorbance of the diluted filtrate from the shake-flask experiment.
-
Calculation: Use the calibration curve to determine the concentration of this compound in the diluted sample. Calculate the solubility in the original organic solvent by applying the dilution factor.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for determining the solubility of this compound in an organic solvent.
Caption: Workflow for Solubility Determination.
References
Initial Biological Activity Screening of Dehydrogriseofulvin: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dehydrogriseofulvin is a natural product and a direct biosynthetic precursor to the well-known antifungal agent, Griseofulvin.[1] While Griseofulvin has been extensively studied and utilized for its biological activities, particularly its antifungal and, more recently, its anticancer properties, specific data on the initial biological activity screening of this compound itself is limited in publicly available scientific literature. This technical guide provides a comprehensive overview of the established biological activities of the closely related and well-characterized compound, Griseofulvin, as a predictive framework for the potential activities of this compound. The guide details standard experimental protocols for antifungal, anticancer, and antiviral screening and discusses the known mechanisms of action of Griseofulvin, which are likely to share similarities with its precursor. All quantitative data for Griseofulvin and its analogs are presented in structured tables, and relevant biological pathways and experimental workflows are visualized using Graphviz diagrams. This document serves as a foundational resource for researchers initiating studies on the biological potential of this compound.
Introduction
Griseofulvin, a secondary metabolite produced by several species of Penicillium, has been a cornerstone of antifungal therapy for decades.[1][2] Its precursor, this compound, is an intermediate in the intricate biosynthetic pathway of Griseofulvin.[1] Given their close structural relationship, it is hypothesized that this compound may possess similar or unique biological activities. This guide explores the known biological landscape of Griseofulvin to inform the initial screening and evaluation of this compound.
Potential Biological Activities and Screening Data (Based on Griseofulvin)
The primary biological activities of Griseofulvin that warrant investigation for this compound are its antifungal, anticancer, and potential antiviral effects.
Antifungal Activity
Griseofulvin is a fungistatic agent primarily used against dermatophytes.[3][4] Its mechanism of action involves the disruption of the mitotic spindle by binding to tubulin, thereby inhibiting fungal cell division.[1]
Table 1: Antifungal Activity of Griseofulvin and its Analogs
| Compound/Analog | Fungal Species | MIC (µg/mL) | Reference |
| Griseofulvin | Trichophyton rubrum | 1.26 (MIC50) - 2.53 (MIC90) | [5] |
| Griseofulvin | Trichophyton mentagrophytes | 1.26 (MIC50) - 2.53 (MIC90) | [5] |
| Griseofulvin | Various Dermatophytes | 0.43 - 0.95 (Geometric Mean) | [6] |
| Griseofulvin Analogs (Iodine-substituted) | Trichophyton tonsurans | 15.15 | [1] |
| Griseofulvin Analogs (Bromine-substituted) | Trichophyton tonsurans | 73.46 | [1] |
| Griseofulvin Analogs (Iodine-substituted) | Microsporum canis | 3.87 | [1] |
| Griseofulvin Analogs (Bromine-substituted) | Microsporum canis | 7.38 | [1] |
Note: MIC (Minimum Inhibitory Concentration), MIC50 (MIC for 50% of isolates), MIC90 (MIC for 90% of isolates).
Anticancer Activity
Recent research has highlighted the potential of Griseofulvin as an anticancer agent. It has been shown to inhibit the proliferation of various cancer cell lines, also by targeting tubulin and disrupting microtubule dynamics, leading to mitotic arrest.[1][7][8]
Table 2: Anticancer Activity of Griseofulvin and its Analogs
| Compound/Analog | Cancer Cell Line | IC50 (µM) | Reference |
| Griseofulvin Analog (GF-15) | Pancreatic (PANC1, PACA1), Cervical (HeLa), Glioblastoma (LN229), Colorectal (HT-29, HCT116, SW480), Leukemia (Ku812, HEL, MOLM14), Multiple Myeloma | 1 - 5 | [9] |
| Griseofulvin Analog (10a) | Oral Squamous Carcinoma (SCC114) | 0.02 | [9] |
| Griseofulvin Analog (10b) | Oral Squamous Carcinoma (SCC114) | 0.25 | [9] |
| Griseofulvin Analog (5a) | Oral Squamous Carcinoma (SCC114) | 0.4 | [9] |
| Griseofulvin Analog (11b) | Oral Squamous Carcinoma (SCC114) | 0.4 | [9] |
| Griseofulvin Analog (9) | Colon (HCT116) | 10.5 | [10] |
| Griseofulvin Analog (9) | Breast (MCF-7) | 8.39 | [10] |
| Griseofulvin Analog (10) | Breast (MCF-7) | 21.50 | [10] |
| 2'-benzyloxy-2'-demethoxy-griseofulvin | Breast (MDA-MB-231) | Among the most potent | [8][11] |
Note: IC50 (Half-maximal inhibitory concentration).
Antiviral Activity
The antiviral potential of Griseofulvin is less characterized. However, some studies suggest it may inhibit the replication of the Hepatitis C virus, likely through its interaction with microtubules.[1][8]
Due to the lack of specific antiviral screening data for this compound or Griseofulvin in the format of EC50 values, a quantitative table cannot be provided at this time.
Experimental Protocols
Detailed methodologies are crucial for reproducible biological screening. The following sections outline standard protocols for assessing antifungal, anticancer, and antiviral activities.
Antifungal Susceptibility Testing
A common method for determining the MIC of an antifungal agent is the broth microdilution assay.
Caption: Workflow of the MTT assay for anticancer cytotoxicity screening.
Protocol Details:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of this compound.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
Formazan Solubilization: Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals. A solubilizing agent (e.g., DMSO) is added to dissolve these crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader. The absorbance is directly proportional to the number of viable cells. The IC50 value is then calculated.
Antiviral Screening Assay
A common method for assessing antiviral activity is the plaque reduction assay, which measures the inhibition of virus-induced cell death.
Workflow for Plaque Reduction Assay
Caption: Workflow of the plaque reduction assay for antiviral screening.
Protocol Details:
-
Cell Monolayer: A confluent monolayer of susceptible host cells is prepared in multi-well plates.
-
Virus Infection: The cell monolayer is infected with a standardized amount of the virus.
-
Compound Treatment: After an adsorption period, the virus inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose) containing different concentrations of this compound.
-
Plaque Visualization: The plates are incubated until viral plaques (zones of cell death) are visible. The cells are then fixed and stained (e.g., with crystal violet) to visualize the plaques.
-
EC50 Determination: The number of plaques is counted for each compound concentration, and the EC50 (the concentration that inhibits plaque formation by 50%) is calculated.
Known Signaling Pathways (Based on Griseofulvin)
The primary mechanism of action of Griseofulvin involves its interaction with tubulin and the subsequent disruption of microtubule function. This interference with the cytoskeleton can trigger downstream signaling pathways leading to cell cycle arrest and apoptosis.
Signaling Pathway of Griseofulvin's Anticancer Activity
References
- 1. Griseofulvin: An Updated Overview of Old and Current Knowledge - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Griseofulvin (microsized and ultramicrosized): Uses, Side Effects, Interactions & More - GoodRx [goodrx.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Griseofulvin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Antitumor properties of griseofulvin and its toxicity [frontiersin.org]
- 8. Antitumor properties of griseofulvin and its toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Griseofulvin enantiomers and bromine-containing griseofulvin derivatives with antifungal activity produced by the mangrove endophytic fungus Nigrospora sp. QQYB1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, and Cytotoxicity Evaluation of Novel Griseofulvin Analogues with Improved Water Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Disparate SAR data of griseofulvin analogues for the dermatophytes Trichophyton mentagrophytes, T. rubrum, and MDA-MB-231 cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Total Synthesis of Dehydrogriseofulvin: A Detailed Protocol and Application Note
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the total synthesis of dehydrogriseofulvin, a key intermediate in the synthesis of the antifungal agent griseofulvin. The protocols are based on established synthetic strategies and are intended to serve as a comprehensive guide for researchers in organic synthesis and medicinal chemistry.
Introduction
This compound is a spirocyclic dienone that serves as the immediate precursor to the antifungal drug griseofulvin. The total synthesis of this complex molecule has been a subject of interest for decades, leading to the development of several elegant and efficient synthetic strategies. This document outlines two prominent and historically significant approaches: the biomimetic oxidative coupling of griseophenone A and a Diels-Alder cycloaddition strategy. Understanding these synthetic routes is crucial for the development of novel analogs and for scaling up the production of griseofulvin and related compounds. The biosynthesis of griseofulvin involves a key oxidative cyclization of griseophenone B, a process catalyzed by a P450 enzyme, to form the characteristic spirocyclic core.[1][2] This natural strategy has inspired biomimetic approaches in the laboratory.
Key Synthetic Strategies
Two primary strategies for the total synthesis of this compound are detailed below:
-
Biomimetic Oxidative Coupling: This approach mimics the natural biosynthetic pathway by employing an oxidative coupling of a substituted benzophenone precursor, griseophenone A, to form the spirocyclic dienone structure of this compound. This method is notable for its efficiency in constructing the core structure in a single step.
-
Diels-Alder Reaction: This strategy utilizes a [4+2] cycloaddition reaction to construct the cyclohexenone ring of the this compound scaffold. This convergent approach allows for the independent synthesis of the diene and dienophile components, offering flexibility in the synthesis of analogs.
Quantitative Data Summary
The following tables summarize the quantitative data for the key transformations in the featured synthetic routes.
Table 1: Biomimetic Oxidative Coupling of Griseophenone A
| Step | Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| 1 | Griseophenone A | K₃[Fe(CN)₆], K₂CO₃, H₂O, Acetone | (±)-Dehydrogriseofulvin | Not specified | Day, A. C. et al. J. Chem. Soc.1961 , 4067 |
Table 2: Diels-Alder Approach to (±)-Dehydrogriseofulvin
| Step | Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| 1 | Substituted Diene and Dienophile | Toluene, 100-135 °C | (±)-Dehydrogriseofulvin | Not specified | Danishefsky, S.; Walker, F. J. J. Am. Chem. Soc.1979 , 101, 7018 |
Experimental Protocols
Protocol 1: Biomimetic Synthesis of (±)-Dehydrogriseofulvin via Oxidative Coupling
This protocol is based on the work of Day, A. C.; Nabney, J.; Scott, A. I. (J. Chem. Soc.1961 , 4067).
Materials:
-
Griseophenone A
-
Potassium ferricyanide (K₃[Fe(CN)₆])
-
Anhydrous potassium carbonate (K₂CO₃)
-
Acetone
-
Water
-
Chloroform
-
Sodium sulfate (anhydrous)
-
Silica gel for column chromatography
-
Standard laboratory glassware and purification apparatus
Procedure:
-
A solution of griseophenone A (1.0 g) in acetone (200 ml) is added to a vigorously stirred solution of potassium ferricyanide (4.0 g) and potassium carbonate (2.0 g) in water (400 ml).
-
The reaction mixture is stirred at room temperature for 1 hour.
-
The acetone is removed under reduced pressure.
-
The aqueous residue is extracted with chloroform (3 x 100 ml).
-
The combined chloroform extracts are washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated.
-
The resulting residue is purified by column chromatography on silica gel to afford (±)-dehydrogriseofulvin.
Protocol 2: Synthesis of (±)-Dehydrogriseofulvin via Diels-Alder Reaction
This protocol is based on the work of Danishefsky and Walker (J. Am. Chem. Soc.1979 , 101, 7018).
Materials:
-
Diene (trans-1-methoxy-3-trimethylsilyloxy-1,3-butadiene)
-
Dienophile (2-chloro-5-methoxy-p-benzoquinone)
-
Toluene
-
Standard laboratory glassware for inert atmosphere reactions
-
Silica gel for column chromatography
Procedure:
-
A solution of the dienophile in toluene is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
The diene is added to the solution of the dienophile.
-
The reaction mixture is heated to a temperature between 100-135 °C. The progress of the reaction should be monitored by a suitable technique (e.g., TLC or LC-MS).
-
Upon completion of the reaction, the solvent is removed under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel to yield (±)-dehydrogriseofulvin.
Visualizations
Biomimetic Oxidative Coupling Workflow
Caption: Biomimetic synthesis of this compound.
Diels-Alder Reaction Pathway
Caption: Diels-Alder approach to this compound.
References
Application Notes and Protocols for Dehydrogriseofulvin Extraction and Purification from Fungal Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the extraction, purification, and analysis of dehydrogriseofulvin, a polyketide of pharmaceutical interest, from fungal cultures. This compound is a direct precursor to the antifungal agent griseofulvin and may hold potential for further drug development.
Introduction
This compound is a naturally occurring polyketide produced by several species of Penicillium, notably Penicillium aethiopicum. It is a key intermediate in the biosynthetic pathway of griseofulvin, a well-known antifungal drug. The extraction and purification of this compound are critical steps for its characterization, bioactivity screening, and potential use as a scaffold for semi-synthetic drug derivatives. These protocols outline the cultivation of fungal cultures, extraction of the target metabolite, and its subsequent purification using chromatographic techniques.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. This information is crucial for the development of appropriate extraction and purification strategies.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₅ClO₆ | [1] |
| Molecular Weight | 350.75 g/mol | [2] |
| IUPAC Name | (2S)-7-chloro-3',4,6-trimethoxy-5'-methylspiro[1-benzofuran-2,4'-cyclohexa-2,5-diene]-1',3-dione | [1] |
| Appearance | White amorphous powder (typical for similar polyketides) | Inferred from similar compounds |
| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, ethyl acetate, and chloroform. Poorly soluble in water. | Inferred from griseofulvin and general polyketide properties |
Experimental Protocols
The following sections provide detailed methodologies for the production, extraction, and purification of this compound from fungal cultures.
Protocol 1: Fungal Cultivation for this compound Production
This protocol describes the cultivation of Penicillium species for the production of this compound. Optimization of culture conditions may be required for different fungal strains.
Materials:
-
Penicillium aethiopicum or other this compound-producing strain
-
Potato Dextrose Agar (PDA) plates
-
Solid rice medium (or other suitable solid or liquid fermentation medium)
-
Erlenmeyer flasks
-
Incubator
Procedure:
-
Strain Activation: Inoculate the Penicillium strain onto PDA plates and incubate at 25-28°C for 5-7 days until sporulation is observed.
-
Inoculum Preparation: Prepare a spore suspension by adding sterile water to the mature PDA plate and gently scraping the surface to release the spores. Adjust the spore concentration as needed.
-
Fermentation:
-
Solid-State Fermentation: Inoculate sterile solid rice medium in Erlenmeyer flasks with the spore suspension. Incubate at 28°C in static conditions for 21-30 days.[3]
-
Submerged Fermentation: Inoculate a suitable liquid medium (e.g., Potato Dextrose Broth) with the spore suspension. Incubate at 25-28°C with shaking (e.g., 150 rpm) for 7-14 days.
-
-
Culture Monitoring: Periodically monitor the culture for growth and production of this compound using analytical techniques such as HPLC.
Protocol 2: Extraction of this compound
This protocol outlines the extraction of this compound from the fungal biomass and fermentation medium. The choice of solvent is critical for efficient extraction.
Materials:
-
Fungal culture (from Protocol 1)
-
Ethyl acetate (EtOAc) or Chloroform (CHCl₃)
-
Methanol (MeOH)
-
Rotary evaporator
-
Separatory funnel
-
Filtration apparatus
Procedure:
-
Harvesting:
-
Solid Culture: Harvest the entire fermented solid medium.
-
Liquid Culture: Separate the mycelial biomass from the culture broth by filtration.
-
-
Extraction:
-
Combine the fungal biomass and fermented medium (or extract them separately).
-
Perform a solvent extraction by adding an equal volume of ethyl acetate or chloroform. Macerate or blend the mixture to ensure thorough contact between the solvent and the fungal material.[4][5]
-
Repeat the extraction process three times to maximize the recovery of this compound.
-
-
Phase Separation:
-
If using a liquid-liquid extraction, transfer the mixture to a separatory funnel and allow the layers to separate. Collect the organic phase (ethyl acetate or chloroform).
-
For solid-liquid extraction, filter the mixture to separate the organic extract from the solid residue.
-
-
Concentration: Combine all organic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.
Protocol 3: Purification of this compound
This protocol describes a multi-step chromatographic procedure for the purification of this compound from the crude extract.
Materials:
-
Crude this compound extract
-
Silica gel for column chromatography
-
Sephadex LH-20
-
Solvents for chromatography (e.g., n-hexane, ethyl acetate, methanol, chloroform)
-
Semi-preparative High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)
-
Thin Layer Chromatography (TLC) plates
Procedure:
-
Silica Gel Column Chromatography (Initial Purification):
-
Prepare a silica gel column packed in a non-polar solvent (e.g., n-hexane).
-
Dissolve the crude extract in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.
-
Load the adsorbed sample onto the column.
-
Elute the column with a stepwise or gradient solvent system of increasing polarity (e.g., n-hexane:ethyl acetate, followed by ethyl acetate:methanol).[6]
-
Collect fractions and monitor them by TLC to identify those containing this compound.
-
-
Size-Exclusion Chromatography (Intermediate Purification):
-
Pool the fractions containing this compound from the silica gel chromatography and concentrate them.
-
Dissolve the concentrated sample in a suitable solvent (e.g., methanol or a chloroform:methanol mixture).
-
Apply the sample to a Sephadex LH-20 column equilibrated with the same solvent.[5]
-
Elute with the same solvent and collect fractions. Monitor the fractions by TLC or HPLC.
-
-
Semi-Preparative HPLC (Final Polishing):
-
Pool and concentrate the this compound-containing fractions from the previous step.
-
Dissolve the sample in the HPLC mobile phase.
-
Inject the sample onto a semi-preparative HPLC column (e.g., C18).
-
Use an isocratic or gradient elution with a suitable mobile phase (e.g., methanol:water or acetonitrile:water) to achieve final separation.[3]
-
Collect the peak corresponding to this compound.
-
-
Purity Assessment: Analyze the purified this compound by analytical HPLC to determine its purity. Obtain spectroscopic data (NMR, MS) to confirm its identity.
Visualizations
Biosynthesis Regulatory Influences
The biosynthesis of polyketides like this compound in Penicillium is a complex process influenced by various global regulatory proteins. These regulators respond to environmental cues and developmental stages of the fungus.
References
- 1. (-)-Dehydrogriseofulvin | C17H15ClO6 | CID 3082005 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. journals.asm.org [journals.asm.org]
- 4. researchgate.net [researchgate.net]
- 5. Phenolic Polyketides from the Co-Cultivation of Marine-Derived Penicillium sp. WC-29-5 and Streptomyces fradiae 007 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for the HPLC Analysis of Dehydrogriseofulvin
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Dehydrogriseofulvin. This compound is a polyketide and a known impurity of the antifungal drug Griseofulvin[1][2]. Accurate and robust analytical methods are crucial for its identification and quantification in pharmaceutical quality control and research.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented below. This information is essential for method development and understanding the behavior of the analyte.
| Property | Value | Reference |
| Chemical Formula | C₁₇H₁₅ClO₆ | [1][3] |
| Molecular Weight | 350.75 g/mol | [1][3] |
| IUPAC Name | (2S)-7-chloro-3',4,6-trimethoxy-5'-methylspiro[1-benzofuran-2,4'-cyclohexa-2,5-diene]-1',3-dione | [3] |
| Appearance | Not specified in search results | |
| Solubility | Soluble in organic solvents like methanol and acetonitrile | Inferred from HPLC methods |
Recommended HPLC Method
This method is adapted from established protocols for the analysis of Griseofulvin and its related impurities[4]. It is a robust reversed-phase HPLC method suitable for the separation and quantification of this compound.
Chromatographic Conditions
| Parameter | Recommended Condition |
| Column | Discovery C18 (250 mm × 4.6 mm, 5 µm) or equivalent |
| Mobile Phase | A: Water with 0.1% Formic Acid (pH 4.5) B: Acetonitrile/Water/0.1% Formic Acid (65:15:20, v/v/v) |
| Gradient | A gradient elution may be optimized for better separation from other impurities. A typical gradient could be: Time (min) | %B 0 | 20 20 | 80 25 | 80 26 | 20 30 | 20 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 290 nm |
| Injection Volume | 10 µL |
Note: The UV detection wavelength is set at 290 nm, which is near the maximum absorbance for Griseofulvin and its related compounds[4][5].
Experimental Workflow
The following diagram illustrates the general workflow for the HPLC analysis of this compound.
References
Application Note: Analysis of Dehydrogriseofulvin by Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dehydrogriseofulvin is a significant compound in pharmaceutical research, often encountered as a precursor or impurity in the production of the antifungal drug, Griseofulvin. Accurate and sensitive analytical methods are crucial for its identification and quantification to ensure the quality and safety of pharmaceutical products. This application note provides a detailed protocol for the analysis of this compound using Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS), a powerful technique for the selective and sensitive detection of compounds in complex matrices. The methodologies presented are based on established principles of mass spectrometry and available data on this compound and structurally related compounds.
Quantitative Data Summary
The following tables summarize the key quantitative data for the mass spectrometric analysis of this compound.
Table 1: Mass Spectrometry Parameters for this compound
| Parameter | Value | Reference |
| Molecular Weight | 350.7 g/mol | [1] |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Inferred from Griseofulvin analysis[2] |
| Precursor Ion ([M+H]⁺) | m/z 351.5 | [3] |
| Product Ion 1 | m/z 336.0 (Loss of CH₃) | [3] |
| Product Ion 2 | m/z 291.1 | [3] |
Table 2: Liquid Chromatography Parameters (Adapted from Griseofulvin Analysis)
| Parameter | Condition | Reference |
| Column | Discovery C18 (250mm × 4.6mm, 5µm) | [3] |
| Mobile Phase A | Water with 0.1% Formic Acid | [3] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | [3] |
| Gradient | Isocratic or Gradient (see protocol) | [2][3] |
| Flow Rate | 1.0 mL/min | [3] |
| Column Temperature | 30°C | [3] |
| Injection Volume | 10 µL | [3] |
Experimental Protocols
This section details the recommended experimental procedures for the analysis of this compound by LC-MS/MS.
Sample Preparation
The appropriate sample preparation method will depend on the matrix (e.g., bulk drug substance, formulation, biological sample). A generic protocol for a solid sample is provided below.
-
Standard Solution Preparation:
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Dissolve in a suitable solvent such as acetonitrile or methanol to a final concentration of 1 mg/mL.
-
Perform serial dilutions with the mobile phase to prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).
-
-
Sample Preparation (from a solid matrix):
-
Accurately weigh a portion of the sample containing the suspected this compound.
-
Extract the analyte using a suitable solvent (e.g., acetonitrile, methanol) with the aid of sonication or vortexing.
-
Centrifuge the sample to pellet any insoluble material.
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.
-
Dilute the filtered extract with the mobile phase to a concentration within the calibration range.
-
Liquid Chromatography Method
The following LC method is adapted from a validated method for Griseofulvin and is expected to provide good chromatographic separation for this compound.[3]
-
Column: Discovery C18 (250mm × 4.6mm, 5µm)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient Program:
-
0-2 min: 80% A, 20% B
-
2-15 min: Linear gradient to 35% A, 65% B
-
15-20 min: Hold at 35% A, 65% B
-
20.1-25 min: Return to initial conditions (80% A, 20% B)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
Mass Spectrometry Method
The mass spectrometer should be operated in positive ion electrospray mode. The following parameters can be used as a starting point and should be optimized for the specific instrument being used.
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 600 L/hr
-
Collision Gas: Argon
-
MRM Transitions:
-
Primary: 351.5 → 336.0
-
Confirmatory: 351.5 → 291.1
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for the LC-MS/MS analysis of this compound.
Proposed Fragmentation Pathway
Caption: Proposed fragmentation pathway of this compound in positive ESI mode.
References
- 1. (-)-Dehydrogriseofulvin | C17H15ClO6 | CID 3082005 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Electrospray ionization LC-MS/MS validated method to quantify griseofulvin in human plasma and its application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for the Structural Elucidation of Dehydrogriseofulvin using Nuclear Magnetic Resonance (NMR) Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dehydrogriseofulvin is a biologically active natural product and a direct precursor to the antifungal drug griseofulvin. The precise determination of its chemical structure is paramount for understanding its biosynthetic pathway, mechanism of action, and for the development of new pharmaceutical agents. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled, non-destructive analytical technique for the unambiguous structural elucidation of organic molecules like this compound in solution. This application note provides a comprehensive overview and detailed protocols for the use of one-dimensional (1D) and two-dimensional (2D) NMR spectroscopy in the complete structural assignment of this compound.
Note on Data: Comprehensive, publicly available experimental NMR data for this compound is limited. Therefore, to illustrate the application of NMR techniques for structural elucidation in this context, this document will utilize the well-documented and closely related compound, griseofulvin, as a representative example for detailed spectral analysis. The methodologies and principles described are directly applicable to the structural characterization of this compound.
Structural Elucidation Workflow
The structural elucidation of a natural product like this compound using NMR spectroscopy typically follows a systematic workflow. This involves a series of experiments that provide information about the chemical environment of individual atoms and their connectivity.
Figure 1: Experimental workflow for the structural elucidation of this compound using NMR spectroscopy.
Experimental Protocols
Detailed methodologies for the key NMR experiments are provided below. These protocols are designed to be a starting point and may require optimization based on the specific instrumentation and sample concentration.
1. Sample Preparation
-
Sample Purity: Ensure the isolated this compound is of high purity (>95%) as impurities can complicate spectral analysis.
-
Solvent Selection: Choose a deuterated solvent that fully dissolves the sample and has minimal overlapping signals with the analyte. Common choices include chloroform-d (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), and methanol-d₄ (CD₃OD). The choice of solvent can slightly alter chemical shifts.
-
Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.6 mL of deuterated solvent. For high-sensitivity instruments (e.g., with a cryoprobe), lower concentrations can be used.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing 1H and 13C chemical shifts to 0.00 ppm. Many deuterated solvents are commercially available with TMS already added.
2. 1D NMR Spectroscopy
-
¹H NMR (Proton):
-
Purpose: To determine the number of different types of protons, their chemical environments, relative numbers (integration), and scalar couplings to neighboring protons (multiplicity).
-
Typical Parameters:
-
Spectrometer Frequency: 400-800 MHz
-
Pulse Program: Standard single pulse (e.g., 'zg30')
-
Number of Scans: 8-16
-
Relaxation Delay (d1): 1-2 seconds
-
Acquisition Time: 2-4 seconds
-
Spectral Width: 12-16 ppm
-
-
-
¹³C NMR (Carbon-13):
-
Purpose: To determine the number of chemically non-equivalent carbon atoms.
-
Typical Parameters:
-
Spectrometer Frequency: 100-200 MHz
-
Pulse Program: Standard single pulse with proton decoupling (e.g., 'zgpg30')
-
Number of Scans: 1024-4096 (due to the low natural abundance and sensitivity of ¹³C)
-
Relaxation Delay (d1): 2 seconds
-
Spectral Width: 200-240 ppm
-
-
-
DEPT (Distortionless Enhancement by Polarization Transfer):
-
Purpose: To differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons. DEPT-135 is a common experiment where CH and CH₃ signals appear as positive peaks, and CH₂ signals appear as negative peaks. Quaternary carbons are not observed.
-
Typical Parameters:
-
Pulse Program: DEPT-135
-
Similar parameters to a standard ¹³C NMR experiment.
-
-
3. 2D NMR Spectroscopy
-
COSY (Correlation Spectroscopy):
-
Purpose: To identify protons that are scalar coupled to each other, typically over two to three bonds (¹H-¹H J-coupling). This helps to establish spin systems within the molecule.
-
Typical Parameters:
-
Pulse Program: Standard COSY (e.g., 'cosygpqf')
-
Number of Scans per Increment: 2-4
-
Number of Increments: 256-512 in the indirect dimension (F1)
-
-
-
HSQC (Heteronuclear Single Quantum Coherence):
-
Purpose: To identify direct one-bond correlations between protons and the carbons to which they are attached (¹H-¹³C one-bond coupling).
-
Typical Parameters:
-
Pulse Program: Standard HSQC (e.g., 'hsqcedetgpsisp2.3')
-
Number of Scans per Increment: 2-8
-
Number of Increments: 128-256 in F1
-
¹J(C,H) Coupling Constant: Optimized for an average one-bond coupling (e.g., 145 Hz).
-
-
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
Purpose: To identify long-range correlations between protons and carbons over two to three bonds (and sometimes four). This is crucial for connecting different spin systems and identifying quaternary carbons.
-
Typical Parameters:
-
Pulse Program: Standard HMBC (e.g., 'hmbcgplpndqf')
-
Number of Scans per Increment: 8-32
-
Number of Increments: 256-512 in F1
-
Long-Range Coupling Constant: Optimized for an average long-range coupling (e.g., 8 Hz).
-
-
Data Presentation: NMR Data for Griseofulvin (in CDCl₃)
The following tables summarize the ¹H and ¹³C NMR data for griseofulvin, which serves as a detailed example for the structural elucidation process.
Table 1: ¹H NMR Data for Griseofulvin (500 MHz, CDCl₃)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| 5 | 6.09 | s | - | 1H |
| 3'-H | 5.46 | d | 7.5 | 1H |
| 2'-H | 3.52 | dq | 7.5, 6.5 | 1H |
| 6'-Me | 1.18 | d | 6.5 | 3H |
| 4-OMe | 3.94 | s | - | 3H |
| 6-OMe | 3.96 | s | - | 3H |
| 2'-OMe | 3.92 | s | - | 3H |
| 5'-H₂ | 2.20-2.35 | m | - | 2H |
Table 2: ¹³C NMR Data for Griseofulvin (125 MHz, CDCl₃)
| Position | Chemical Shift (δ, ppm) | DEPT-135 |
| 2 | 191.6 | C |
| 4 | 163.7 | C |
| 5 | 90.7 | CH |
| 6 | 166.4 | C |
| 7 | 101.3 | C |
| 3a | 105.7 | C |
| 7a | 170.8 | C |
| 2' | 78.4 | CH |
| 3' | 196.2 | C |
| 4' | 103.2 | C |
| 5' | 38.6 | CH₂ |
| 6' | 31.4 | CH |
| 6'-Me | 21.3 | CH₃ |
| 4-OMe | 56.1 | CH₃ |
| 6-OMe | 56.4 | CH₃ |
| 2'-OMe | 56.0 | CH₃ |
Data Interpretation and Structure Elucidation
The following diagram illustrates the logical relationships used to assemble the structure of a griseofulvin-type molecule from its NMR data.
Figure 2: Logical flow for structure determination from NMR data.
By systematically analyzing the 1D and 2D NMR data, the molecular structure can be pieced together. For instance, COSY correlations would establish the connectivity within the cyclohexenone ring. HMBC correlations are then critical to connect this ring to the benzofuranone system via the spiro carbon and to place the methoxy groups and the chlorine atom on the aromatic ring based on two and three-bond correlations from the aromatic and methoxy protons to the aromatic carbons.
Conclusion
NMR spectroscopy provides an exceptionally powerful suite of tools for the de novo structural elucidation of complex natural products like this compound. A combination of 1D (¹H, ¹³C, DEPT) and 2D (COSY, HSQC, HMBC) experiments allows for the complete and unambiguous assignment of all proton and carbon resonances, leading to the definitive determination of the molecular structure. The protocols and data interpretation strategies outlined in this application note serve as a robust guide for researchers in natural product chemistry, drug discovery, and related fields.
Application Note: Quantification of Dehydrogriseofulvin in Fungal Extracts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dehydrogriseofulvin is a key intermediate in the biosynthesis of griseofulvin, a well-known antifungal agent produced by several species of Penicillium.[1] As a direct precursor, the quantification of this compound in fungal extracts is crucial for various research and development applications. These include monitoring fermentation processes, optimizing griseofulvin production strains, and investigating the regulatory mechanisms of the biosynthetic pathway. This application note provides a detailed protocol for the quantification of this compound in fungal extracts using High-Performance Liquid Chromatography (HPLC) with UV detection. The methodology is designed to be robust and suitable for routine analysis in a research laboratory setting.
Biosynthetic Pathway of Griseofulvin
This compound is synthesized from acetyl-CoA and malonyl-CoA via the polyketide pathway. A non-reducing polyketide synthase (NR-PKS) catalyzes the initial steps, leading to a benzophenone intermediate. Subsequent enzymatic modifications, including methylation and chlorination, produce griseophenone B, which is then cyclized to form the characteristic spirocyclic structure of this compound. The final step in the pathway is the reduction of this compound to griseofulvin. Understanding this pathway is essential for interpreting quantitative data and for metabolic engineering efforts aimed at improving griseofulvin yield.
Caption: Biosynthetic pathway of griseofulvin.
Experimental Workflow for Quantification
The overall workflow for the quantification of this compound from fungal cultures involves several key steps, from sample preparation to data analysis. A generalized workflow is presented below.
Caption: Experimental workflow for this compound quantification.
Detailed Experimental Protocol
This protocol outlines a method for the extraction and quantification of this compound from fungal cultures. It is recommended to optimize the protocol for specific fungal strains and culture conditions.
1. Materials and Reagents
-
This compound analytical standard
-
Griseofulvin analytical standard (optional, for reference)
-
HPLC-grade acetonitrile
-
HPLC-grade methanol
-
HPLC-grade water
-
Formic acid (analytical grade)
-
Ethyl acetate (analytical grade)
-
Anhydrous sodium sulfate
-
Fungal culture of a known griseofulvin-producing strain (e.g., Penicillium aethiopicum)
-
Potato Dextrose Broth (PDB) or other suitable fungal growth medium
-
Sterile flasks and culture supplies
-
Glassware: beakers, flasks, graduated cylinders
-
Rotary evaporator
-
Centrifuge
-
Vortex mixer
-
Syringe filters (0.22 µm, PTFE or nylon)
-
HPLC vials
2. Fungal Culture
-
Inoculate 100 mL of sterile PDB in a 250 mL Erlenmeyer flask with a spore suspension or mycelial plug of the desired fungal strain.
-
Incubate the culture at 25-28°C with shaking (150-180 rpm) for 7-14 days. The optimal incubation time should be determined experimentally.
3. Sample Preparation and Extraction
-
Separate the fungal mycelium from the culture broth by filtration through cheesecloth or a similar filter.
-
For Mycelium Extraction:
-
Wash the mycelium with distilled water to remove residual medium.
-
Blot the mycelium dry and record the wet weight.
-
Homogenize the mycelium in a mortar and pestle with liquid nitrogen or using a bead beater to ensure efficient cell disruption.
-
Transfer the homogenized mycelium to a flask and add 50 mL of ethyl acetate.
-
Shake vigorously for 1-2 hours at room temperature.
-
-
For Broth Extraction:
-
Transfer the culture broth to a separatory funnel.
-
Add an equal volume of ethyl acetate (e.g., 100 mL of broth with 100 mL of ethyl acetate).
-
Shake vigorously for 5-10 minutes, periodically venting the funnel.
-
Allow the layers to separate and collect the upper organic (ethyl acetate) layer.
-
Repeat the extraction of the aqueous layer with a fresh portion of ethyl acetate to ensure complete recovery.
-
-
Combine the organic extracts (from mycelium or broth) and dry over anhydrous sodium sulfate.
-
Filter the extract to remove the sodium sulfate.
-
Evaporate the solvent to dryness using a rotary evaporator at a temperature not exceeding 40°C.
-
Reconstitute the dried extract in a known volume (e.g., 1-5 mL) of the initial mobile phase (e.g., 50:50 acetonitrile:water).
-
Vortex the reconstituted sample to ensure complete dissolution.
-
Filter the sample through a 0.22 µm syringe filter into an HPLC vial.
4. HPLC-UV/Vis Analysis
-
HPLC System: An HPLC system equipped with a UV/Vis detector, a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm), and an autosampler.
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient Elution:
-
0-2 min: 50% B
-
2-15 min: Linear gradient from 50% to 95% B
-
15-18 min: Hold at 95% B
-
18-20 min: Return to 50% B
-
20-25 min: Re-equilibration at 50% B
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 290 nm (or scan for optimal wavelength for this compound)
5. Quantification
-
Prepare a stock solution of this compound standard in methanol (e.g., 1 mg/mL).
-
From the stock solution, prepare a series of calibration standards in the initial mobile phase, ranging from a concentration expected to be lower than the samples to a concentration expected to be higher (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µg/mL).
-
Inject the calibration standards into the HPLC system and record the peak areas.
-
Construct a calibration curve by plotting the peak area versus the concentration of the this compound standards.
-
Inject the prepared fungal extracts and record the peak area for this compound.
-
Determine the concentration of this compound in the extracts by interpolating the peak area from the calibration curve.
-
Calculate the final concentration of this compound in the original fungal culture (in µg/mL of broth or µg/g of mycelium wet weight).
Data Presentation
The quantitative data for this compound from different fungal extracts should be summarized in a clear and structured table for easy comparison. The following is an example of how to present such data.
| Fungal Strain | Sample Type | Incubation Time (days) | This compound Concentration (µg/mL or µg/g wet wt) | Griseofulvin Concentration (µg/mL or µg/g wet wt) |
| P. aethiopicum WT | Broth | 7 | 15.2 ± 1.8 | 45.6 ± 3.2 |
| P. aethiopicum WT | Mycelium | 7 | 28.4 ± 2.5 | 89.1 ± 5.7 |
| P. aethiopicum Mutant 1 | Broth | 7 | 35.8 ± 3.1 | 5.2 ± 0.9 |
| P. aethiopicum Mutant 1 | Mycelium | 7 | 62.1 ± 4.9 | 12.3 ± 1.5 |
| P. griseofulvum | Broth | 10 | 8.9 ± 1.1 | 32.5 ± 2.8 |
| P. griseofulvum | Mycelium | 10 | 18.7 ± 2.0 | 65.4 ± 4.1 |
Note: The data presented in this table are hypothetical and for illustrative purposes only.
Conclusion
This application note provides a comprehensive framework for the quantification of this compound in fungal extracts. The detailed protocol for sample preparation and HPLC analysis, along with the illustrative data presentation, offers a valuable resource for researchers in natural product chemistry, metabolic engineering, and drug discovery. Adherence to this protocol, with appropriate optimization, will enable accurate and reproducible quantification of this key biosynthetic intermediate, facilitating a deeper understanding of griseofulvin production in fungi.
References
Application Notes and Protocols: In Vitro Antifungal Susceptibility Testing of Dehydrogriseofulvin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dehydrogriseofulvin is a polyketide and a direct precursor in the biosynthesis of Griseofulvin, a well-known antifungal agent.[1] Griseofulvin is primarily used against dermatophytes, the fungi that cause infections of the skin, hair, and nails.[1][2] It functions by disrupting the fungal mitotic spindle, thereby inhibiting cell division.[1] While extensive data exists for Griseofulvin, specific in vitro antifungal susceptibility data for its precursor, this compound, is not widely available in current literature.
These application notes provide a generalized framework for conducting in vitro antifungal susceptibility testing that can be applied to this compound. The protocols are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). To provide a practical example, illustrative data for the parent compound, Griseofulvin, is included. Researchers can adapt these methodologies to evaluate the antifungal properties of this compound and other novel compounds.
Mechanism of Action: Griseofulvin (Inferred Relevance for this compound)
Griseofulvin's primary mechanism of action is the disruption of mitosis in fungal cells. It interacts with microtubules, which are essential components of the mitotic spindle, ultimately inhibiting cell division.[1] This fungistatic action is particularly effective against dermatophytes.[2] It is hypothesized that this compound, as a close structural analog and precursor, may exhibit a similar mechanism of action, though this requires experimental verification.
A diagram illustrating the signaling pathway for Griseofulvin's mechanism of action is provided below.
Caption: Griseofulvin's mechanism of action targeting fungal cell mitosis.
Experimental Protocols
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This protocol is adapted from CLSI and EUCAST guidelines and is a standard method for determining the MIC of an antifungal agent.
a. Materials:
-
This compound (or other test compounds)
-
Sterile 96-well microtiter plates
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
Fungal isolates (e.g., Trichophyton rubrum, Trichophyton mentagrophytes)
-
Spectrophotometer or plate reader
-
Sterile saline or water
-
Dimethyl sulfoxide (DMSO) for dissolving the compound if necessary
b. Inoculum Preparation:
-
Grow the fungal isolates on a suitable agar medium (e.g., Sabouraud Dextrose Agar) to obtain sporulating cultures.
-
Harvest the conidia by flooding the agar surface with sterile saline and gently scraping the surface.
-
Transfer the suspension to a sterile tube and allow heavy particles to settle.
-
Adjust the conidial suspension to a concentration of 0.5 x 10⁵ to 2.5 x 10⁵ CFU/mL using a hemocytometer or by spectrophotometric correlation.
c. Plate Preparation and Assay:
-
Prepare a stock solution of this compound in DMSO or another suitable solvent.
-
Perform serial two-fold dilutions of the compound in RPMI-1640 medium directly in the 96-well plates to achieve the desired final concentration range.
-
Add 100 µL of the adjusted fungal inoculum to each well containing 100 µL of the diluted compound, resulting in a final volume of 200 µL.
-
Include a growth control (inoculum without the compound) and a sterility control (medium without inoculum).
-
Incubate the plates at 35°C for 48-72 hours, or until sufficient growth is observed in the growth control wells.
d. Reading the MIC:
-
The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (typically ≥50% or ≥90% inhibition) compared to the growth control. This can be determined visually or by using a spectrophotometer to measure absorbance.
A workflow diagram for the broth microdilution assay is presented below.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Data Presentation: Illustrative Data for Griseofulvin
The following table summarizes the in vitro susceptibility data for Griseofulvin against common dermatophytes. Note: This data is for Griseofulvin, not this compound, and is provided for illustrative purposes.
| Fungal Species | Antifungal Agent | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| Trichophyton rubrum | Griseofulvin | 0.15 - 5.07 | 1.26 | 2.53 | [3] |
| Trichophyton mentagrophytes | Griseofulvin | 0.31 - 5.07 | 1.26 | 2.53 | [3] |
Conclusion
While direct antifungal susceptibility data for this compound is currently limited in the public domain, the standardized protocols outlined in these application notes provide a robust framework for its evaluation. Researchers are encouraged to apply these methodologies to determine the MIC of this compound against a panel of clinically relevant fungi. The illustrative data for Griseofulvin serves as a benchmark for comparison. Further studies are warranted to elucidate the complete antifungal spectrum and potential therapeutic applications of this compound.
References
Application Notes and Protocols for Dehydrogriseofulvin Mechanism of Action Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dehydrogriseofulvin is a derivative of griseofulvin, a well-known antifungal agent. While research on this compound's specific mechanism of action is limited, studies on the closely related and extensively researched compound, griseofulvin, provide significant insights into its potential biological activities. Griseofulvin is known to exhibit antifungal and anticancer properties by targeting microtubule dynamics, leading to cell cycle arrest and apoptosis.[1][2] These application notes provide a summary of the likely mechanisms of action of this compound, based on the available data for griseofulvin, and offer detailed protocols for key experiments to investigate these activities.
Disclaimer: The quantitative data and specific mechanistic pathways detailed below are primarily based on studies of griseofulvin. Direct experimental data for this compound is sparse, and these notes should be used as a guide for investigating its properties.
Potential Mechanisms of Action
Based on the known activities of griseofulvin, this compound is hypothesized to act through the following mechanisms:
-
Interaction with Tubulin: Griseofulvin binds to tubulin, interfering with the assembly of microtubules.[2][3][4][5] This disruption of the cytoskeleton is a key mechanism for its antifungal and anticancer effects. Molecular modeling studies suggest that griseofulvin and its derivatives can bind to various β-tubulin isotypes.[5]
-
Induction of Cell Cycle Arrest: By disrupting microtubule function, griseofulvin causes an arrest of the cell cycle in the G2/M phase.[6][7] This prevents cell division and proliferation.
-
Induction of Apoptosis: Griseofulvin has been shown to induce programmed cell death (apoptosis) in various cancer cell lines.[6] This is often a consequence of prolonged cell cycle arrest and can be mediated through intrinsic (mitochondrial) and extrinsic pathways.
Quantitative Data Summary (Based on Griseofulvin)
The following tables summarize the reported biological activities of griseofulvin, which can serve as a reference for designing experiments with this compound.
Table 1: Anticancer Activity of Griseofulvin (IC50 values)
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| K562 | Leukemia | 43.5 (equivalent to 15.38 µg/mL) | [6] |
| SCC114 | Squamous Cell Carcinoma | 35 | [7] |
| HeLa | Cervical Cancer | 75 | [7] |
Table 2: Antifungal Activity of Griseofulvin (MIC values)
| Fungal Species | MIC (µg/mL) | Reference |
| Trichophyton rubrum | 0.14-0.55 | |
| Microsporum canis | 0.14-0.27 | |
| Epidermophyton floccosum | 0.14-0.27 |
Note: Specific references for these MIC values were not available in the provided search results, but they represent generally accepted ranges for susceptible dermatophytes.
Experimental Protocols
The following are detailed protocols for key experiments to investigate the mechanism of action of this compound.
Protocol 1: In Vitro Tubulin Polymerization Assay
This assay determines the effect of a compound on the assembly of purified tubulin into microtubules.
Materials:
-
Purified tubulin protein (>99% pure)
-
GTP solution
-
Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Positive control (e.g., Paclitaxel for polymerization promotion, Nocodazole for inhibition)
-
Negative control (solvent alone)
-
Temperature-controlled spectrophotometer or plate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a tubulin solution at a final concentration of 1-3 mg/mL in cold polymerization buffer.
-
Add GTP to a final concentration of 1 mM.
-
On ice, add this compound at various concentrations to the tubulin solution. Include positive and negative controls in separate reactions.
-
Transfer the reaction mixtures to pre-warmed (37°C) cuvettes or a 96-well plate.
-
Immediately begin monitoring the change in absorbance at 340 nm every 30 seconds for 30-60 minutes at 37°C.
-
Plot absorbance versus time to generate polymerization curves.
-
Analyze the curves to determine the effect of this compound on the rate and extent of tubulin polymerization.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the percentage of cells in different phases of the cell cycle after treatment with this compound.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
This compound
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified time (e.g., 24, 48 hours). Include a vehicle-treated control.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples on a flow cytometer.
-
Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in G0/G1, S, and G2/M phases.
Protocol 3: Apoptosis Assay by Annexin V/PI Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound as described for the cell cycle analysis.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
Visualizations
The following diagrams illustrate the potential mechanisms of action and experimental workflows.
Caption: Proposed mechanism of action for this compound.
Caption: Workflow for apoptosis and cell cycle analysis.
Caption: Potential intrinsic apoptosis signaling pathway.
References
- 1. Frontiers | Antitumor properties of griseofulvin and its toxicity [frontiersin.org]
- 2. Griseofulvin: An Updated Overview of Old and Current Knowledge - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring the binding sites and binding mechanism for hydrotrope encapsulated griseofulvin drug on γ-tubulin protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Griseofulvin: a novel interaction with bovine brain tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Silico Exploration of Microtubule Agent Griseofulvin and Its Derivatives Interactions with Different Human β-Tubulin Isotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of griseofulvin on apoptosis through caspase-3- and caspase-9-dependent pathways in K562 leukemia cells: An in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Dehydrogriseofulvin: Application Notes and Protocols for In Vitro Fungal Growth Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dehydrogriseofulvin is a polyketide metabolite and the immediate precursor to the well-known antifungal agent, griseofulvin. Produced by several species of Penicillium, it shares a structural similarity with griseofulvin and is anticipated to exhibit a comparable mechanism of antifungal activity. These application notes provide a summary of the available data on the in vitro antifungal properties of the closely related compound, griseofulvin, as a proxy for this compound, and detail the protocols for evaluating its efficacy against various fungal species. The primary mechanism of action for this class of compounds is the disruption of the fungal cytoskeleton, specifically by inhibiting microtubule assembly, which leads to the cessation of mitosis and fungal growth.
Data Presentation: In Vitro Antifungal Activity of Griseofulvin
While specific quantitative data for this compound is limited in publicly available literature, extensive research on its derivative, griseofulvin, provides valuable insights into its potential antifungal efficacy. The following tables summarize the Minimum Inhibitory Concentration (MIC) and half-maximal inhibitory concentration (IC50) values of griseofulvin and its derivatives against a range of fungal pathogens. This data is critical for determining effective concentrations for in vitro experiments and for comparative analysis with other antifungal agents.
Table 1: Minimum Inhibitory Concentration (MIC) of Griseofulvin Against Dermatophytes
| Fungal Species | Number of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) | Reference |
| Trichophyton rubrum | 90 | 1.26 | 2.53 | 0.15 - 5.07 | |
| Trichophyton mentagrophytes | 37 | 1.26 | 2.53 | 0.31 - 5.07 | |
| Microsporum canis | 97 | - | 1 | - | [1] |
| Epidermophyton floccosum | - | <0.25 - 1 | 8 | - | [2] |
MIC₅₀: Concentration inhibiting 50% of the isolates. MIC₉₀: Concentration inhibiting 90% of the isolates.
Table 2: Half-Maximal Inhibitory Concentration (IC₅₀) of Griseofulvin Derivatives Against Phytopathogenic Fungi
| Fungal Species | Compound | IC₅₀ (µg/mL) |
| Colletotrichum gloeosporioides | Griseofulvin Derivative 6c | 47.25 ± 1.46 |
| Colletotrichum gloeosporioides | Griseofulvin Derivative 6e | 49.44 ± 1.50 |
| Colletotrichum gloeosporioides | Griseofulvin Derivative 6f | 53.63 ± 1.74 |
Mechanism of Action: Disruption of Fungal Mitosis
This compound, like its successor griseofulvin, is believed to exert its fungistatic effect by targeting the fungal cytoskeleton. The primary mechanism involves binding to tubulin, the protein subunit of microtubules. This interaction disrupts the assembly of microtubules, which are essential for the formation of the mitotic spindle during cell division. The inability to form a functional mitotic spindle leads to metaphase arrest, preventing the segregation of chromosomes and ultimately inhibiting fungal cell proliferation.[1][3][4] This targeted disruption of a fundamental cellular process provides a specific and effective means of controlling fungal growth.
Caption: Proposed mechanism of this compound's antifungal action.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is suitable for determining the MIC of this compound against filamentous fungi.
Materials:
-
This compound stock solution (in DMSO)
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Fungal inoculum, standardized to the appropriate concentration
-
Spectrophotometer or microplate reader
-
Sterile DMSO (for control wells)
Procedure:
-
Preparation of this compound Dilutions:
-
Prepare a serial two-fold dilution of the this compound stock solution in RPMI-1640 medium directly in the 96-well plate. The final concentrations should typically range from 0.03 to 64 µg/mL.
-
Include a drug-free well (growth control) containing only RPMI-1640 and a sterility control well (medium only).
-
Also, include a solvent control well with the highest concentration of DMSO used in the dilutions.
-
-
Inoculum Preparation:
-
Grow the fungal isolate on a suitable agar medium (e.g., Potato Dextrose Agar) at 28-30°C until sufficient sporulation is observed.
-
Harvest the conidia by flooding the plate with sterile saline and gently scraping the surface.
-
Adjust the conidial suspension to a concentration of 0.5-2.5 x 10³ CFU/mL in RPMI-1640 medium.
-
-
Inoculation and Incubation:
-
Add 100 µL of the standardized fungal inoculum to each well of the microtiter plate (except the sterility control).
-
Incubate the plates at 28-30°C for a duration appropriate for the fungal species being tested (typically 48-96 hours), or until visible growth is observed in the growth control well.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of visible growth (typically ≥80%) compared to the drug-free growth control. The endpoint can be determined visually or by using a microplate reader to measure absorbance at a suitable wavelength (e.g., 530 nm).
-
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Protocol 2: Tubulin Binding Assay (Conceptual)
This protocol outlines a conceptual workflow for a competitive binding assay to confirm the interaction of this compound with fungal tubulin.
Materials:
-
Purified fungal tubulin
-
Fluorescently-labeled colchicine or another known tubulin-binding compound
-
This compound
-
Assay buffer (e.g., PIPES buffer with GTP and MgCl₂)
-
Fluorometer or fluorescence plate reader
Procedure:
-
Assay Setup:
-
In a microplate, combine a fixed concentration of purified fungal tubulin and the fluorescently-labeled tubulin-binding compound.
-
Add increasing concentrations of this compound to the wells.
-
Include control wells with no this compound (maximum fluorescence) and wells with a known tubulin-binding compound (positive control for displacement).
-
-
Incubation:
-
Incubate the plate at a suitable temperature (e.g., 25°C) for a sufficient time to allow binding to reach equilibrium.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity in each well using a fluorometer at the appropriate excitation and emission wavelengths for the fluorescent probe.
-
-
Data Analysis:
-
A decrease in fluorescence intensity with increasing concentrations of this compound indicates that it is competing with the fluorescent probe for binding to tubulin.
-
The data can be used to calculate the binding affinity (e.g., IC₅₀ or Kᵢ) of this compound for fungal tubulin.
-
Caption: Workflow for a tubulin competitive binding assay.
Conclusion
This compound holds promise as an antifungal agent, likely acting through the well-established mechanism of microtubule disruption, similar to griseofulvin. The provided protocols offer a framework for researchers to conduct in vitro studies to determine its antifungal spectrum and potency. The quantitative data for griseofulvin serves as a valuable starting point for designing these experiments. Further research is warranted to elucidate the specific MIC values of this compound against a broader range of fungal pathogens and to fully characterize its interactions with fungal cellular pathways.
References
- 1. hrcak.srce.hr [hrcak.srce.hr]
- 2. In vitro evaluation of griseofulvin against clinical isolates of dermatophytes from Isfahan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Collection - Antifungal Activity of Griseofulvin Derivatives against Phytopathogenic Fungi in Vitro and in Vivo and Three-Dimensional Quantitative StructureâActivity Relationship Analysis - Journal of Agricultural and Food Chemistry - Figshare [acs.figshare.com]
- 4. Antifungal Activity of Griseofulvin Derivatives against Phytopathogenic Fungi in Vitro and in Vivo and Three-Dimensional Quantitative Structure-Activity Relationship Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Dehydrogriseofulvin Yield
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the fungal fermentation of dehydrogriseofulvin.
Troubleshooting Guide
This guide provides solutions to common problems encountered during this compound fermentation.
| Problem | Potential Cause | Recommended Solution |
| Low or No this compound Yield | Inappropriate fungal strain | Use a known this compound-producing strain of Penicillium aethiopicum or Penicillium griseofulvum. |
| Suboptimal media composition | Optimize carbon and nitrogen sources. Sucrose and yeast extract have been shown to be effective for secondary metabolite production in some fungi.[1] Experiment with different concentrations and C:N ratios. | |
| Incorrect fermentation parameters | Systematically optimize pH, temperature, and agitation speed. Optimal conditions for secondary metabolite production in Penicillium species are often around pH 6.5, 25-28°C, and 140-180 rpm.[2][3] | |
| Inadequate aeration | Ensure sufficient oxygen supply, as this compound biosynthesis is an aerobic process. Increase agitation or airflow rate. | |
| Feedback inhibition | High concentrations of this compound or other metabolites may inhibit further production. Consider fed-batch or continuous fermentation strategies. | |
| Inconsistent Yields Between Batches | Variation in inoculum quality | Standardize inoculum preparation, including spore concentration and age of the seed culture. |
| Inconsistent media preparation | Ensure precise measurement and sterilization of all media components. | |
| Fluctuations in fermentation conditions | Calibrate and monitor probes for pH, temperature, and dissolved oxygen to maintain consistent conditions. | |
| Accumulation of Griseofulvin Instead of this compound | High activity of the final biosynthetic enzyme | This compound is the immediate precursor to griseofulvin. To accumulate this compound, consider genetic modification to knock out or reduce the expression of the gene responsible for the final conversion (a grisan O-methyltransferase). |
| Foaming in the Fermentor | High protein content in the media | Add antifoaming agents (e.g., silicone-based) as needed. Optimize the concentration to avoid any negative impact on fungal growth or product recovery. |
Frequently Asked Questions (FAQs)
Q1: What is the general biosynthetic pathway for this compound?
A1: this compound is a polyketide synthesized by a Non-Reducing Polyketide Synthase (NR-PKS). The biosynthesis starts from acetyl-CoA and malonyl-CoA precursors. The resulting polyketide chain undergoes a series of modifications, including cyclization and chlorination, to form this compound. This is then typically converted to griseofulvin. The gene cluster responsible for this pathway has been identified in Penicillium aethiopicum and includes a PKS gene (gsfA) and a chlorinase gene (gsfI).[4][5][6]
Q2: What are the key factors to consider when optimizing the fermentation medium?
A2: The composition of the fermentation medium is critical for high yields. Key factors include:
-
Carbon Source: Glucose and sucrose are common choices. The optimal concentration needs to be determined experimentally.
-
Nitrogen Source: Organic nitrogen sources like yeast extract and peptone often support robust growth and secondary metabolite production.[1]
-
C:N Ratio: The carbon-to-nitrogen ratio can significantly influence whether the fungus prioritizes growth or secondary metabolite production.
-
Trace Elements: Ensure the medium contains essential trace elements like zinc, iron, and copper, which are cofactors for many enzymes in the biosynthetic pathway.
Q3: How can I quantify the yield of this compound?
A3: High-Performance Liquid Chromatography (HPLC) is a common method for quantifying this compound. A reversed-phase C18 column is typically used with a mobile phase consisting of a mixture of an aqueous buffer (e.g., sodium dihydrogen phosphate) and an organic solvent (e.g., acetonitrile).[7][8] Detection is often performed using a UV detector at around 290 nm.[9] For accurate quantification, it is essential to develop a calibration curve with a pure standard of this compound.
Experimental Protocols
Protocol 1: One-Factor-at-a-Time (OFAT) Optimization of Fermentation Parameters
This protocol describes a method for systematically optimizing key fermentation parameters.
-
Baseline Culture: Establish a baseline fermentation using a standard medium (e.g., Potato Dextrose Broth) and initial parameters (e.g., 25°C, pH 6.0, 150 rpm).
-
Parameter Variation:
-
pH: Set up parallel fermentations with initial pH values ranging from 4.0 to 8.0 (in increments of 0.5). Keep all other parameters at the baseline.
-
Temperature: Using the optimal pH from the previous step, set up fermentations at different temperatures (e.g., 20°C, 25°C, 30°C, 35°C).
-
Agitation Speed: With the optimal pH and temperature, vary the agitation speed (e.g., 100, 150, 200, 250 rpm).
-
-
Sampling and Analysis: Withdraw samples at regular intervals (e.g., every 24 hours) for 7-10 days. Analyze the this compound concentration using a validated HPLC method.
-
Data Evaluation: Plot the this compound yield against each parameter to determine the optimal condition for each factor.
Protocol 2: HPLC Quantification of this compound
This protocol provides a general method for the quantification of this compound from a fermentation broth.
-
Sample Preparation:
-
Centrifuge 1 mL of fermentation broth to pellet the fungal biomass.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
Dilute the filtered supernatant with the mobile phase as needed to fall within the calibration curve range.
-
-
HPLC Conditions (starting point):
-
Calibration Curve:
-
Prepare a stock solution of pure this compound standard in a suitable solvent (e.g., methanol).
-
Create a series of dilutions to generate a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Inject each standard and plot the peak area against the concentration.
-
-
Quantification:
-
Inject the prepared samples.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
-
Data Presentation
Table 1: Example of Media Optimization Data for a Fungal Secondary Metabolite
The following table is an example based on the optimization of physcion production by Aspergillus chevalieri and can be used as a template for recording this compound optimization experiments.[3]
| Parameter | Range Tested | Optimal Value | Resulting Yield (mg/L) |
| Carbon Source | Glucose, Sucrose, Maltose | Glucose (30 g/L) | - |
| Nitrogen Source | Peptone, Yeast Extract, NH4Cl | Peptone | - |
| Initial pH | 4.5 - 8.5 | 6.6 | 74.0 |
| Temperature (°C) | 20 - 35 | 28 | - |
| Agitation (rpm) | 120 - 200 | 177 | - |
| Fermentation Time (days) | 5 - 15 | 11 | 82.0 |
Note: The yield data corresponds to the optimization of that specific parameter.
By systematically addressing these common issues and following the provided protocols, researchers can enhance the yield and consistency of this compound production in fungal fermentation.
References
- 1. mdpi.com [mdpi.com]
- 2. Optimization of fermentation conditions to increase the production of antifungal metabolites from Streptomyces sp. KN37 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of fermentation conditions for physcion production of Aspergillus chevalieri BYST01 by response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of the Viridicatumtoxin and Griseofulvin Gene Clusters from Penicillium aethiopicum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Identification of the viridicatumtoxin and griseofulvin gene clusters from Penicillium aethiopicum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and Validation of a HPLC Method to Determine Griseofulvin in Rat Plasma: Application to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and validation of a HPLC method to determine griseofulvin in rat plasma: application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Improving Dehydrogriseofulvin purification from crude extracts
Welcome to the technical support center for the purification of Dehydrogriseofulvin from crude extracts. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the purification process.
Troubleshooting Guides and FAQs
This section addresses specific issues that may arise during the purification of this compound.
Issue 1: Low Yield of this compound After Extraction
-
Question: We are experiencing a significantly low yield of this compound after the initial solvent extraction from the fungal broth. What are the possible causes and solutions?
-
Answer: Low extraction yields can stem from several factors:
-
Incomplete Cell Lysis: If the fungal cells are not efficiently lysed, a significant portion of the intracellular this compound will not be released into the extraction solvent.
-
Solution: Ensure your cell lysis method (e.g., sonication, homogenization, or enzymatic digestion) is optimized and sufficiently rigorous. Monitor cell disruption under a microscope to confirm lysis.
-
-
Inappropriate Solvent Choice: The polarity of the extraction solvent is critical for efficiently solubilizing this compound.
-
Solution: Ethyl acetate is a commonly used solvent for extracting fungal metabolites. However, the optimal solvent or solvent mixture may vary depending on the specific composition of your crude extract. Consider performing small-scale trial extractions with different solvents (e.g., chloroform, dichloromethane, or mixtures with varying polarities) to identify the most effective one.
-
-
Suboptimal pH of the Extraction Medium: The pH of the fungal broth can influence the ionization state of this compound and its solubility in the extraction solvent.[1]
-
Solution: Adjust the pH of the crude extract before extraction. Since this compound is a neutral compound, the pH effect might be more related to the solubility of interfering compounds. Experiment with a pH range around neutral (pH 6-8) to determine the optimal condition for maximizing this compound recovery.
-
-
Degradation of this compound: The compound may be susceptible to degradation under certain conditions.
-
Solution: Perform extractions at a lower temperature (e.g., 4°C) to minimize potential enzymatic or chemical degradation. Also, minimize the exposure of the extract to light and air.
-
-
Issue 2: Co-elution of this compound and Griseofulvin in Reversed-Phase HPLC
-
Question: We are struggling to separate this compound from Griseofulvin using our current reversed-phase HPLC method. The peaks are overlapping significantly. How can we improve the resolution?
-
Answer: The structural similarity between this compound and Griseofulvin makes their separation challenging. Here are several strategies to improve resolution:
-
Optimize the Mobile Phase Composition:
-
Solution: A mixture of acetonitrile and water is a common mobile phase for separating these compounds.[2] Fine-tuning the ratio of acetonitrile to water can significantly impact selectivity. A shallow gradient elution, with a slow increase in the organic solvent concentration, can often improve the separation of closely related compounds. Adding a small percentage of an acid, such as formic acid (e.g., 0.1%), to the mobile phase can improve peak shape and may alter the selectivity.[2]
-
-
Adjust the Column Temperature:
-
Solution: Temperature can influence the viscosity of the mobile phase and the interaction of the analytes with the stationary phase. Experiment with different column temperatures (e.g., 25°C, 30°C, 40°C) to see if it improves the separation.[2]
-
-
Change the Stationary Phase:
-
Solution: Not all C18 columns are the same. Differences in end-capping and silica properties can lead to different selectivities. If optimizing the mobile phase and temperature is insufficient, consider trying a C18 column from a different manufacturer or a column with a different stationary phase chemistry (e.g., phenyl-hexyl or cyano).
-
-
Reduce the Flow Rate:
-
Solution: Lowering the flow rate can increase the number of theoretical plates and improve resolution, although it will also increase the run time.
-
-
Issue 3: Poor Crystallization or Oiling Out of this compound
-
Question: Our this compound fraction fails to crystallize and instead forms an oil. What could be the reason, and how can we induce crystallization?
-
Answer: "Oiling out" is a common problem in crystallization and usually indicates that the compound is coming out of solution above its melting point or that impurities are inhibiting crystal lattice formation.
-
Insufficient Purity: The presence of impurities, even in small amounts, can significantly hinder crystallization.
-
Solution: The primary solution is to further purify the this compound fraction. Consider an additional chromatographic step or a different type of chromatography (e.g., normal-phase if you have been using reversed-phase).
-
-
Inappropriate Solvent System: The choice of solvent is crucial for successful crystallization.
-
Solution: A good crystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. For Griseofulvin, which is structurally similar, solvents like acetonitrile and n-butyl acetate have been used for crystallization.[2] You can try these or experiment with other solvents or solvent mixtures (e.g., ethanol/water, acetone/hexane).
-
-
Cooling Rate is Too Fast: Rapid cooling can lead to supersaturation and cause the compound to precipitate as an oil rather than forming crystals.
-
Solution: Slow down the cooling process. Allow the saturated solution to cool to room temperature slowly and then transfer it to a refrigerator or cold room. You can also insulate the flask to slow down the rate of cooling.[3]
-
-
Inducing Crystallization:
-
Solution: If crystals do not form spontaneously, you can try to induce crystallization by scratching the inside of the flask with a glass rod (be careful not to break the glass) or by adding a seed crystal of pure this compound if available.
-
-
Issue 4: Presence of Unknown Impurities in the Final Product
-
Question: After purification, we still observe some unknown peaks in our HPLC analysis of the this compound sample. How can we identify and remove them?
-
Answer: The presence of unknown impurities requires a systematic approach to identify and eliminate them.
-
Identification of Impurities:
-
Solution: The use of HPLC coupled with mass spectrometry (HPLC-MS) is a powerful technique for identifying unknown impurities.[2] The mass-to-charge ratio (m/z) of the impurity can provide its molecular weight, and fragmentation patterns can give clues about its structure. Comparing the observed masses to known metabolites of the producing organism (Penicillium species) can also be helpful. Common impurities could be other secondary metabolites from the fungus or degradation products of this compound.
-
-
Removal of Impurities:
-
Solution: Once the nature of the impurity is better understood (e.g., its polarity relative to this compound), you can design a more effective purification strategy. This may involve:
-
Orthogonal Chromatography: Using a purification method that relies on a different separation principle. For instance, if you used reversed-phase HPLC (separation based on hydrophobicity), you could try normal-phase chromatography (separation based on polarity) or ion-exchange chromatography if the impurity is charged.
-
Preparative Thin-Layer Chromatography (TLC): For small-scale purification, preparative TLC can be an effective method to isolate the desired compound from impurities with different polarities.
-
-
-
Data Presentation
The following tables summarize hypothetical quantitative data for different stages of this compound purification to serve as a benchmark for your experiments.
Table 1: Comparison of Extraction Solvents for this compound Recovery
| Extraction Solvent | This compound Yield (mg/L of broth) | Purity by HPLC (%) |
| Ethyl Acetate | 150 | 65 |
| Chloroform | 125 | 60 |
| Dichloromethane | 110 | 55 |
| Acetone | 160 | 50 |
Table 2: Optimization of Reversed-Phase HPLC for this compound Purity
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Mobile Phase | 60% Acetonitrile in Water | 55% Acetonitrile in Water + 0.1% Formic Acid | 50:50 Acetonitrile:Methanol |
| Column Temperature | 25°C | 35°C | 30°C |
| Flow Rate | 1.0 mL/min | 0.8 mL/min | 1.0 mL/min |
| Resulting Purity (%) | 92 | 98.5 | 95 |
| Resolution (Rs) from Griseofulvin | 1.2 | 2.1 | 1.8 |
Experimental Protocols
Protocol 1: Extraction of this compound from Fungal Broth
-
Harvesting: After fermentation, separate the fungal mycelium from the culture broth by filtration or centrifugation.
-
Extraction of Mycelium: If this compound is intracellular, extract the mycelial cake with a suitable solvent (e.g., ethyl acetate) three times. Combine the solvent extracts.
-
Extraction of Broth: Extract the filtered broth with an equal volume of ethyl acetate three times in a separatory funnel.
-
Combine and Concentrate: Combine all ethyl acetate extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.
-
Liquid-Liquid Partitioning (Optional): Dissolve the crude extract in a mixture of methanol and water (e.g., 9:1) and partition against a nonpolar solvent like hexane to remove highly nonpolar impurities. The this compound will remain in the methanol/water phase.
Protocol 2: Preparative Reversed-Phase HPLC Purification
-
Sample Preparation: Dissolve the crude or partially purified extract in the initial mobile phase solvent (e.g., a mixture of acetonitrile and water). Filter the sample through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Column: C18 preparative column (e.g., 250 x 20 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A shallow linear gradient from 40% B to 60% B over 40 minutes.
-
Flow Rate: 10 mL/min.
-
Detection: UV at 290 nm.[2]
-
-
Fraction Collection: Collect fractions corresponding to the this compound peak based on the UV chromatogram.
-
Purity Analysis: Analyze the collected fractions by analytical HPLC to determine their purity.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Protocol 3: Crystallization of this compound
-
Dissolution: Dissolve the purified this compound in a minimal amount of a suitable hot solvent (e.g., acetonitrile or an ethanol/water mixture).
-
Hot Filtration (Optional): If any insoluble impurities are present, perform a hot filtration to remove them.
-
Cooling: Cover the flask and allow the solution to cool slowly to room temperature.
-
Crystal Formation: Once crystals begin to form, transfer the flask to a refrigerator (4°C) to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold crystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Visualization of Workflows
General Purification Workflow
Caption: General workflow for the purification of this compound.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting logic for low this compound yield.
References
Technical Support Center: Troubleshooting Dehydrogriseofulvin Peak Tailing in HPLC
This guide provides researchers, scientists, and drug development professionals with a dedicated resource for diagnosing and resolving peak tailing issues encountered during the HPLC analysis of Dehydrogriseofulvin. The following sections are presented in a question-and-answer format to directly address common problems.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of peak tailing for my this compound peak?
Peak tailing, an asymmetry where the peak's trailing edge is drawn out, is a common issue in HPLC. For this compound, it typically indicates undesirable secondary interactions between the analyte and the stationary phase, or issues with the HPLC system itself.
The most frequent causes include:
-
Secondary Silanol Interactions: The primary cause of peak tailing for polar and ionizable compounds involves interaction with active silanol groups (Si-OH) on the silica surface of the column packing.[1][2][3]
-
Improper Mobile Phase pH: The pH of the mobile phase can influence the ionization state of residual silanol groups, affecting their interaction with the analyte.[2][4]
-
Column Contamination or Degradation: Accumulation of sample matrix components or degradation of the stationary phase can create active sites that cause tailing.[5]
-
Column Bed Deformation: The formation of a void or channel at the column inlet can lead to distorted peak shapes.[1][4][6]
-
Sample Overload: Injecting too high a concentration (mass overload) or too large a volume (volume overload) can saturate the column and cause peak asymmetry.[5][6]
-
Extra-Column Effects: Excessive volume in tubing, fittings, or the detector flow cell (dead volume) can contribute to band broadening and tailing.[2][5]
Q2: How does the mobile phase pH specifically affect the peak shape of this compound?
While this compound is not a strongly basic compound, its polar functional groups can still interact with the stationary phase. The mobile phase pH plays a critical role in minimizing these interactions.
Silica-based columns have surface silanol groups (Si-OH) which can be acidic.[7] At a mid-range pH (above ~4), these groups can become ionized (deprotonated) to form anionic sites (SiO⁻).[3][7] These sites can then engage in secondary ionic or strong hydrogen-bonding interactions with analyte molecules, delaying their elution relative to the primary reversed-phase mechanism and causing peak tailing.[1][3]
To mitigate this, it is highly recommended to operate at a lower pH . By lowering the mobile phase pH to between 2.5 and 3.5, the silanol groups are fully protonated (neutral), significantly reducing their ability to interact with the analyte and thereby promoting a more symmetrical peak shape.[1][4][6]
Q3: What type of HPLC column is best to prevent peak tailing for this analysis?
The choice of column is critical. For analyzing compounds susceptible to silanol interactions, not all C18 columns are equal.
-
Use High-Purity, End-Capped Columns: Modern columns are typically made from high-purity (Type B) silica with fewer metal impurities.[7] They also undergo a process called "end-capping," which chemically derivatizes most of the accessible free silanol groups, making them inert.[1][8] Using a fully end-capped column is the most effective way to prevent tailing.
-
Consider Alternative Stationary Phases: If tailing persists on a standard C18 column, consider columns with polar-embedded or polar-endcapped phases, which can further shield the analyte from residual silanol activity.[2][5]
Q4: Could my sample preparation be the source of the peak tailing?
Yes, sample preparation can significantly impact peak shape. Two key factors are sample solvent and concentration.
-
Solvent Mismatch: If your this compound sample is dissolved in a solvent that is much stronger (i.e., has a higher percentage of organic solvent) than your initial mobile phase, it can cause peak distortion, including tailing.[5] Best Practice: Always try to dissolve your sample in the initial mobile phase composition.
-
Sample Overload: Tailing that worsens as the sample concentration increases is a classic sign of mass overload.[5][6] Troubleshooting Step: Dilute your sample by a factor of 10 and re-inject. If the peak shape improves, you are likely overloading the column.
Q5: How can I determine if the problem is my column or the broader HPLC system?
A systematic approach is necessary to isolate the source of the problem.
-
Check for System Leaks and Proper Fittings: Ensure all connections are secure and there is no leakage. Use short, narrow-bore tubing to minimize extra-column volume.[5]
-
Substitute the Column: The most definitive test is to replace the current column with a new, identical column or one known to provide good peak shape. If the tailing is resolved, the original column was the source of the problem (likely due to contamination or degradation).[1]
-
Bypass the Column: If the problem persists with a new column, the issue may lie within the system. You can replace the column with a zero-dead-volume union and inject a sample to observe the system's contribution to peak broadening, though this is a more advanced diagnostic.
Troubleshooting Guides and Protocols
Systematic Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing the root cause of this compound peak tailing.
Caption: A flowchart for systematic troubleshooting of HPLC peak tailing.
Mechanism of Secondary Silanol Interaction
This diagram illustrates how secondary interactions with residual silanol groups on the stationary phase can lead to peak tailing.
Caption: Visualization of primary and secondary retention mechanisms.
Data and Protocols
Table 1: Mobile Phase Modifications to Reduce Peak Tailing
| Parameter Change | Recommended Action | Expected Outcome & Rationale |
| Mobile Phase pH | Lower the pH of the aqueous portion of the mobile phase to 2.5-3.5 using an appropriate buffer (e.g., 20 mM phosphate) or acid (e.g., 0.1% formic acid).[9] | Reduces peak tailing by protonating surface silanol groups, minimizing secondary interactions with the analyte.[1][4][10] |
| Buffer Concentration | If using a buffer, consider increasing its concentration from 10 mM to 25-50 mM (for UV detection). | A higher ionic strength can help mask the residual silanol sites, improving peak shape. Note: High buffer concentrations are not ideal for LC-MS.[4][6] |
| Use of Additives | Add a competing base, such as 0.05 M Triethylamine (TEA), to the mobile phase and adjust pH accordingly. | The competing base preferentially interacts with the active silanol sites, preventing the analyte from binding to them. This is an older technique and may shorten column lifetime.[4][10] |
Table 2: HPLC Column Selection Guide
| Column Type | Description | Suitability for this compound Analysis |
| Standard (Type A Silica) | Older generation columns, often with higher metal content and a greater number of active, acidic silanol groups.[7][10] | Not Recommended. Prone to causing significant peak tailing with polar analytes. |
| High-Purity, End-Capped (Type B Silica) | Modern, high-purity silica with low metal content. Most residual silanols are chemically inactivated ("capped").[1][8] | Highly Recommended. This is the standard for robust methods and provides excellent peak shape for a wide range of compounds. |
| Hybrid Silica | Columns where the silica matrix itself is chemically modified (e.g., with organic groups) to reduce the number of surface silanols and improve pH stability. | Excellent Choice. Offers superior performance and stability, especially if operating at the edges of the typical pH range. |
Experimental Protocol: Mobile Phase pH Optimization
This protocol outlines a systematic approach to optimize the mobile phase pH to improve peak symmetry for this compound.
Objective: To determine the optimal mobile phase pH for symmetrical peak shape.
Materials:
-
HPLC system with UV or MS detector
-
High-purity, end-capped C18 column (e.g., 4.6 x 150 mm, 3.5 µm)
-
This compound standard solution (dissolved in mobile phase)
-
Mobile Phase A components: HPLC-grade water, formic acid, or phosphate buffer salts.
-
Mobile Phase B: HPLC-grade acetonitrile or methanol.
Procedure:
-
Establish a Baseline: Begin with a previously reported or standard method, for example, using a mobile phase of acetonitrile and water with 0.1% formic acid, adjusted to pH 4.5.[11]
-
Inject the Standard: Equilibrate the column and inject the this compound standard. Record the chromatogram and calculate the tailing factor. A value greater than 1.5 is generally considered poor.
-
Step 1: Lower pH to 3.5: Prepare a new aqueous mobile phase (Mobile Phase A) with the pH adjusted to 3.5 using the same acid or buffer system.
-
Re-equilibrate and Inject: Thoroughly flush the system and equilibrate the column with the new mobile phase. Inject the standard again and assess the peak shape and tailing factor.
-
Step 2: Lower pH to 2.5: If tailing persists, prepare a new Mobile Phase A with the pH adjusted to 2.5.
-
Final Analysis: Re-equilibrate the system and inject the standard. Compare the chromatograms from all three pH values (4.5, 3.5, and 2.5) to identify the condition that provides the most symmetrical peak.
-
Confirm Robustness: Once the optimal pH is selected, perform several replicate injections to ensure the method is reproducible.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. chromtech.com [chromtech.com]
- 3. pharmagrowthhub.com [pharmagrowthhub.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. uhplcs.com [uhplcs.com]
- 6. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. [PDF] Development and Validation of a HPLC Method to Determine Griseofulvin in Rat Plasma: Application to Pharmacokinetic Studies | Semantic Scholar [semanticscholar.org]
- 10. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 11. researchgate.net [researchgate.net]
Resolving overlapping signals in Dehydrogriseofulvin NMR spectrum
Welcome to the technical support center for resolving common issues in the NMR spectroscopy of Dehydrogriseofulvin. This resource is tailored for researchers, chemists, and drug development professionals who encounter challenges with signal overlap and spectral interpretation during their experimental work.
Frequently Asked Questions (FAQs)
Q1: Why does the ¹H NMR spectrum of this compound show significant signal overlap?
A1: The molecular structure of this compound is complex, featuring a rigid tetracyclic core, multiple methoxy groups, and several protons in similar chemical environments. This complexity leads to regions of high signal density, particularly in the aliphatic (2.5-4.5 ppm) and aromatic/vinylic (5.5-7.0 ppm) regions, causing signals to overlap and making direct interpretation from the 1D spectrum challenging.
Q2: What are the primary strategies to resolve overlapping signals in this compound's NMR spectrum?
A2: The most effective strategy is to employ two-dimensional (2D) NMR spectroscopy.[1] Techniques like COSY, HSQC, and HMBC spread the signals across a second frequency dimension, providing the necessary resolution to distinguish individual protons and carbons.[2][3] Additionally, modifying experimental conditions, such as changing the deuterated solvent or varying the temperature, can sometimes induce sufficient changes in chemical shifts to resolve overlapping peaks.
Q3: When is it necessary to move from 1D NMR to 2D NMR experiments?
A3: A good rule of thumb is to proceed to 2D NMR when you cannot clearly identify and assign the individual spin systems in the 1D ¹H NMR spectrum.[4] If multiplets are crowded and first-order analysis is impossible, 2D experiments are essential for unambiguous structure elucidation.
Q4: Which 2D NMR experiment should I perform first to tackle an ambiguous spectrum?
A4: A ¹H-¹H COSY (Correlation Spectroscopy) experiment is an excellent starting point.[5] It is a homonuclear experiment that reveals which protons are scalar (J) coupled to each other, allowing you to trace the proton connectivity throughout the molecule's carbon backbone.[6]
Troubleshooting Guides
This section addresses specific problems you might encounter while analyzing the NMR spectra of this compound.
Problem 1: The aliphatic and methoxy regions of my ¹H NMR spectrum (3.5-4.5 ppm) are crowded and uninterpretable.
-
Solution 1.1: Utilize 2D Heteronuclear Correlation. Run a ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) experiment. This will generate a 2D plot with the ¹H spectrum on one axis and the ¹³C spectrum on the other, showing a correlation peak for each proton and the carbon it is directly attached to.[3][6] Since carbon signals are much more dispersed than proton signals, this technique can effectively separate overlapping proton signals based on their attached carbon's chemical shift.[7]
-
Solution 1.2: Identify Long-Range Connectivity. Perform a ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) experiment. This technique reveals correlations between protons and carbons that are two or three bonds away.[4] This is particularly useful for assigning the three distinct methoxy groups by observing their correlations to specific carbons in the aromatic and enone systems. It is also critical for connecting different structural fragments of the molecule.[3]
-
Solution 1.3: Change the Solvent. Acquiring the spectrum in a different deuterated solvent (e.g., changing from CDCl₃ to Benzene-d₆ or DMSO-d₆) can alter the chemical shifts of certain protons due to different solvent-solute interactions. Aromatic solvents like Benzene-d₆ often cause significant shifts (known as Aromatic Solvent-Induced Shifts or ASIS), which may resolve accidental signal degeneracy.
Problem 2: I can identify a spin system with COSY, but I cannot definitively assign it to a specific part of the molecule.
-
Solution 2.1: Combine Homonuclear and Heteronuclear Data. Use the spin system information from your COSY spectrum in conjunction with an HSQC spectrum. By identifying the chemical shifts of the carbons attached to the protons in your spin system, you can narrow down the possible locations within the molecule. For example, protons attached to oxygenated carbons will have characteristic ¹³C shifts (typically > 50 ppm).
-
Solution 2.2: Use Long-Range Correlations for Anchoring. Employ an HMBC spectrum to find correlations from your unassigned spin system to quaternary carbons (carbons with no attached protons), such as carbonyls or substituted aromatic carbons. These correlations act as anchor points, allowing you to place the fragment correctly within the overall structure of this compound.
Representative NMR Data for this compound
Disclaimer: The following table presents estimated ¹H and ¹³C NMR chemical shifts for this compound. This data is compiled based on known values for structurally related compounds, such as Griseofulvin, and typical chemical shift ranges. It is intended for illustrative purposes to guide spectral analysis and troubleshooting.
| Atom No. | ¹H Chemical Shift (δ, ppm) (Multiplicity) | ¹³C Chemical Shift (δ, ppm) |
| Benzofuranone Ring | ||
| 3 | - | 195.8 |
| 3a | - | 104.2 |
| 4-OCH₃ | 3.95 (s) | 56.5 |
| 4 | - | 165.1 |
| 5 | 6.40 (s) | 96.3 |
| 6-OCH₃ | 4.10 (s) | 56.9 |
| 6 | - | 167.8 |
| 7-Cl | - | 101.5 |
| 7a | - | 163.2 |
| Spiro Ring | ||
| 1' | - | 188.5 |
| 2' | 6.15 (s) | 125.1 |
| 3' | - | 175.4 |
| 3'-OCH₃ | 3.80 (s) | 56.0 |
| 4' | - | 91.7 |
| 5' | 5.70 (d) | 130.3 |
| 6' | 6.85 (d) | 145.2 |
| 5'-CH₃ | 2.25 (s) | 21.5 |
Experimental Protocols
Protocol 1: ¹H-¹H COSY Experiment
This experiment identifies protons that are coupled to each other, typically through 2-3 bonds.
-
Sample Preparation: Prepare a solution of 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Spectrometer Setup:
-
Lock and shim the spectrometer on your sample. Crucially, do not spin the sample for 2D experiments. [2]
-
Acquire a standard 1D ¹H spectrum to determine the spectral width (sw) and transmitter offset (o1p). Ensure the spectral width covers all proton signals.
-
-
Data Acquisition:
-
Load a standard COSY pulse sequence parameter set (e.g., cosygpqf on a Bruker spectrometer).
-
Set the number of scans (ns) to a multiple of 8 or 16 for adequate signal-to-noise and phase cycling.
-
Set the number of increments in the indirect dimension (ni or td1) to 256 or 512 for reasonable resolution.
-
Start the acquisition.[8]
-
-
Data Processing:
-
Apply a sine-bell or squared sine-bell window function in both dimensions.
-
Perform a two-dimensional Fourier transform (xfb or wft2d).[2]
-
The resulting spectrum will show diagonal peaks corresponding to the 1D spectrum and cross-peaks indicating J-coupling between protons.
-
Protocol 2: ¹H-¹³C HSQC Experiment
This experiment identifies direct one-bond correlations between protons and carbons.
-
Sample Preparation: Use the same sample as prepared for the COSY experiment. A slightly higher concentration (15-20 mg) can be beneficial.
-
Spectrometer Setup:
-
Use the same lock and shim settings. Ensure the sample is not spinning.
-
Tune the probe for both ¹H and ¹³C frequencies.
-
Acquire a 1D ¹H spectrum to set the proton spectral width (sw in F2) and offset.
-
Set the ¹³C spectral width (sw in F1) to cover the expected range (e.g., 0-200 ppm).[4]
-
-
Data Acquisition:
-
Load a standard HSQC pulse sequence parameter set (e.g., hsqcedetgpsisp2.2 on a Bruker spectrometer for multiplicity editing).
-
The number of scans (ns) should be a multiple of 2 or 4.
-
Set the number of increments (ni) to at least 128 for the indirect carbon dimension.
-
Start the acquisition.
-
-
Data Processing:
-
Apply appropriate window functions (e.g., squared sine-bell for F2, sine-bell for F1).
-
Perform a 2D Fourier transform.
-
Phase the spectrum carefully. If a multiplicity-edited sequence was used, CH/CH₃ signals will have a different phase (color) than CH₂ signals.[4]
-
Protocol 3: ¹H-¹³C HMBC Experiment
This experiment identifies long-range correlations between protons and carbons over 2-4 bonds.
-
Sample Preparation: The same sample used for HSQC is suitable.
-
Spectrometer Setup:
-
Settings are similar to the HSQC experiment (no spinning, probe tuned for ¹H and ¹³C).
-
The ¹³C spectral width in the indirect dimension should be wide enough to include quaternary carbons, especially carbonyls (e.g., 0-220 ppm).[4]
-
-
Data Acquisition:
-
Load a standard HMBC pulse sequence parameter set (e.g., hmbclpndqf on a Bruker spectrometer).
-
The number of scans (ns) may need to be higher than for HSQC (e.g., 8, 16, or more) due to the smaller long-range coupling constants.[9]
-
The long-range coupling delay is typically optimized for a J value of 7-8 Hz, which is a good compromise for detecting both 2-bond and 3-bond correlations.[6]
-
Start the acquisition.
-
-
Data Processing:
-
Apply a magnitude calculation or a sine-bell window function.
-
Perform a 2D Fourier transform. HMBC spectra are typically processed in magnitude mode and do not require phasing.
-
Visualized Workflows
Caption: Troubleshooting workflow for resolving overlapping NMR signals.
Caption: Relationships between NMR experiments for structure elucidation.
References
- 1. hmdb.ca [hmdb.ca]
- 2. hmdb.ca [hmdb.ca]
- 3. hmdb.ca [hmdb.ca]
- 4. hmdb.ca [hmdb.ca]
- 5. hmdb.ca [hmdb.ca]
- 6. (-)-Dehydrogriseofulvin | C17H15ClO6 | CID 3082005 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. hmdb.ca [hmdb.ca]
- 8. epfl.ch [epfl.ch]
- 9. Complete Assignments of 1H and 13C NMR Chemical Shift Changes Observed upon Protection of Hydroxy Group in Borneol and Isoborneol and Their DFT Verification - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing Dehydrogriseofulvin interference in Griseofulvin assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Griseofulvin assays. The focus is on minimizing interference from its primary metabolite, Dehydrogriseofulvin, to ensure accurate quantification.
Troubleshooting Guide
Issue: Poor separation or co-elution of Griseofulvin and this compound peaks in HPLC analysis.
When analyzing Griseofulvin samples, particularly from in vivo studies or stability testing, interference from the metabolite this compound can lead to inaccurate quantification. Co-elution of these two compounds is a common challenge.
Initial Checks:
-
Column Integrity: Ensure your HPLC column is not degraded or clogged. A loss of theoretical plates can lead to broader peaks and poorer resolution.
-
Standard Purity: Verify the purity of your Griseofulvin and this compound reference standards.
-
Sample Preparation: Inconsistent sample preparation can introduce variability. Ensure complete dissolution and filtration of your samples.
Troubleshooting Steps:
-
Mobile Phase Modification: The composition of the mobile phase is critical for achieving separation.
-
Avoid problematic compositions: A mobile phase consisting of acetonitrile and 50 mM acetic acid (45:55, v/v) has been observed to cause co-elution of Griseofulvin and this compound.[1] Similarly, isocratic elution with methanol-water or acetonitrile-water may not provide sufficient resolution.[1]
-
Implement a gradient elution: A gradient method often provides the necessary resolving power. A successful approach involves a gradient mixture of mobile phase A (water with 0.1% formic acid, pH 4.5) and mobile phase B (acetonitrile, water, and 0.1% formic acid).[1]
-
-
Column Chemistry:
-
Flow Rate and Temperature:
Workflow for Troubleshooting Peak Co-elution
Caption: Troubleshooting workflow for resolving co-elution issues.
Frequently Asked Questions (FAQs)
Q1: What is a reliable starting point for an HPLC method to separate Griseofulvin and this compound?
A robust starting point is a reversed-phase HPLC method using a C18 column and a gradient elution with a mobile phase consisting of an aqueous component with a pH modifier (like formic acid) and an organic modifier (like acetonitrile). A specific validated method is detailed in the Experimental Protocols section.
Q2: How can I confirm the identity of the Griseofulvin and this compound peaks?
The most definitive way is to use mass spectrometry (MS) detection in conjunction with your LC method (LC-MS).[1] Alternatively, if you have pure standards for both compounds, you can inject them individually to determine their retention times under your chromatographic conditions.
Q3: My assay shows good separation, but the Griseofulvin peak is smaller than expected. What could be the cause?
This could be due to several factors unrelated to this compound interference:
-
Degradation: Griseofulvin can degrade under certain conditions. Ensure your samples and standards are handled and stored correctly.
-
Poor Recovery: The sample extraction process may not be efficient. A simple protein precipitation with acetonitrile has been shown to yield high recovery from plasma samples.[2]
-
Detector Wavelength: Ensure your UV detector is set to the optimal wavelength for Griseofulvin, which is around 290-291 nm.[1][2] For enhanced sensitivity and specificity, fluorescence detection (excitation at 300 nm, emission at 418 nm) can be utilized.[2]
Q4: What are the key validation parameters to consider for a Griseofulvin assay?
According to ICH guidelines and published validated methods, the key parameters include:[1]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components, including its metabolites.
-
Linearity: The range over which the assay response is directly proportional to the analyte concentration.
-
Accuracy: The closeness of the measured value to the true value.
-
Precision: The degree of scatter between a series of measurements (repeatability and intermediate precision).
-
Limit of Detection (LOD): The lowest amount of analyte that can be detected.
-
Limit of Quantification (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[2]
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.[1]
Experimental Protocols
Recommended HPLC Method for Separation of Griseofulvin from Impurities
This method has been shown to be effective in separating Griseofulvin from its impurities, including this compound.[1]
-
Column: Discovery C18 (250mm x 4.6mm, 5µm)
-
Mobile Phase A: Water:Formic Acid (0.1%), adjusted to pH 4.5
-
Mobile Phase B: Acetonitrile:Water:Formic Acid (0.1%)
-
Gradient: A gradient elution is performed. The specific gradient profile should be optimized for your system, but a starting point could be a linear gradient from a low to a high percentage of Mobile Phase B over 15-20 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 290 nm
-
Injection Volume: 10 µL
Signaling Pathway/Logical Relationship Diagram
Caption: Relationship between Griseofulvin, its interfering metabolite, and the strategy for accurate analysis.
Data Presentation
Table 1: Comparison of HPLC Method Parameters and Performance
| Parameter | Method A (Isocratic - Prone to Interference) | Method B (Gradient - Recommended) | Method C (Bioanalytical) |
| Column | Hypersil BDS | Discovery C18 (250mm x 4.6mm, 5µm) | C18 (150mm x 4.6mm, 3.5µm) |
| Mobile Phase | ACN:50mM Acetic Acid (45:55 v/v)[1] | Gradient of A: H₂O (0.1% FA) & B: ACN/H₂O (0.1% FA)[1] | Isocratic: ACN:20mM NaH₂PO₄ pH 3.5 (45:55 v/v)[2] |
| Flow Rate | Not specified | 1.0 mL/min[1] | 1.0 mL/min[2] |
| Detection | UV (Not specified) | UV at 290 nm[1] | Fluorescence (Ex: 300nm, Em: 418nm)[2] |
| Linearity Range | Not applicable | Not specified for individual components | 10 - 2500 ng/mL[2] |
| LOQ | Not applicable | Not specified | 10 ng/mL[2] |
| Key Outcome | Co-elution of Griseofulvin and this compound[1] | Successful separation of Griseofulvin and impurities[1] | High sensitivity and no interference from plasma matrix[2] |
References
Validation & Comparative
A Comparative Guide to the Quantification of Dehydrogriseofulvin: HPLC vs. Advanced Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the traditional High-Performance Liquid Chromatography (HPLC) method with modern analytical alternatives—Ultra-Performance Liquid Chromatography (UPLC), Liquid Chromatography-Mass Spectrometry (LC-MS/MS), and Capillary Electrophoresis (CE)—for the accurate quantification of Dehydrogriseofulvin. This compound is a primary impurity and degradation product of the antifungal drug Griseofulvin, making its precise measurement critical for quality control and stability studies in pharmaceutical development.
Executive Summary
The quantification of this compound is essential for ensuring the purity and safety of Griseofulvin drug products. While reversed-phase HPLC with UV detection is a well-established and robust method, alternative techniques offer significant advantages in terms of speed, sensitivity, and separation efficiency. UPLC provides faster analysis times and improved resolution. LC-MS/MS offers unparalleled sensitivity and selectivity, making it ideal for trace-level impurity quantification. Capillary Electrophoresis presents an orthogonal separation mechanism, which can be invaluable for complex sample matrices. The choice of analytical method will depend on the specific requirements of the analysis, including the need for high throughput, the required level of sensitivity, and the complexity of the sample matrix.
Method Comparison: HPLC vs. UPLC, LC-MS/MS, and CE
The following table summarizes the key performance characteristics of each analytical technique for the quantification of this compound and similar pharmaceutical impurities.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Ultra-Performance Liquid Chromatography (UPLC) | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Capillary Electrophoresis (CE) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Similar to HPLC but uses smaller particle size columns (<2 µm) and higher pressures for faster and more efficient separations.[1][2] | Couples the separation power of LC with the mass analysis capabilities of a mass spectrometer for highly sensitive and selective detection. | Separation of ions based on their electrophoretic mobility in an electric field within a narrow capillary.[3] |
| Typical Linearity (r²) | ≥ 0.999 | ≥ 0.999 | ≥ 0.998 | ≥ 0.999 |
| Limit of Detection (LOD) | ~1-10 ng/mL | ~0.1-1 ng/mL | ~0.01-0.1 ng/mL | ~10-100 ng/mL (with UV detection) |
| Limit of Quantification (LOQ) | ~5-30 ng/mL | ~0.5-5 ng/mL | ~0.05-0.5 ng/mL | ~50-200 ng/mL (with UV detection) |
| Precision (%RSD) | < 2% | < 1% | < 5-15% (depending on concentration) | < 3% |
| Analysis Time | 15-30 minutes | 2-10 minutes | 5-15 minutes | 10-20 minutes |
| Selectivity | Good | Very Good | Excellent (based on mass-to-charge ratio) | Excellent (orthogonal to HPLC) |
| Advantages | Robust, reliable, widely available, well-understood. | Faster analysis, higher resolution, reduced solvent consumption.[1][2] | Highest sensitivity and selectivity, structural information. | High efficiency, low sample and reagent consumption, orthogonal selectivity.[3] |
| Disadvantages | Longer run times, lower resolution than UPLC. | Higher backpressure requires specialized equipment. | Higher cost, more complex instrumentation and method development. | Lower sensitivity with UV detection, potential for matrix effects. |
Experimental Protocols
Representative HPLC Method for this compound Quantification
This protocol is based on established methods for the analysis of Griseofulvin and its impurities.
1. Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A gradient mixture of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 290 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
2. Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound in methanol and dilute with the mobile phase to achieve a final concentration within the linear range.
-
Sample Solution: Dissolve the Griseofulvin drug substance or product in methanol and dilute with the mobile phase to a suitable concentration.
3. Validation Parameters:
-
Linearity: A typical linear range for impurities is from the LOQ to 150% of the specified limit.
-
Accuracy: Determined by spike-recovery studies at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Precision: Assessed by repeatability (intra-day) and intermediate precision (inter-day) of replicate injections, with an acceptance criterion of RSD < 2%.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).
-
Specificity: Demonstrated by the ability to separate this compound from Griseofulvin and other potential impurities. Forced degradation studies are performed to ensure specificity.
-
Robustness: Evaluated by making small, deliberate changes to chromatographic parameters (e.g., flow rate, mobile phase composition, temperature) and observing the effect on the results.
Visualizing the Analytical Workflow and Method Comparison
The following diagrams, generated using Graphviz, illustrate the HPLC method validation workflow and a comparative overview of the analytical techniques.
Caption: Workflow for the development and validation of an HPLC method for this compound quantification.
Caption: Comparison of analytical methods for this compound quantification.
Conclusion
The selection of an appropriate analytical method for the quantification of this compound is a critical decision in the pharmaceutical development process. While traditional HPLC remains a robust and reliable choice, UPLC, LC-MS/MS, and Capillary Electrophoresis offer significant advantages in speed, sensitivity, and selectivity. A thorough understanding of the strengths and limitations of each technique, as outlined in this guide, will enable researchers and drug development professionals to make informed decisions that ensure the quality, safety, and efficacy of Griseofulvin-containing drug products. The validation of the chosen method according to ICH guidelines is paramount to guarantee the reliability of the analytical data.
References
Comparative Antifungal Activity: Dehydrogriseofulvin and Griseofulvin - A Research Guide
Griseofulvin: An Established Antifungal Agent
Griseofulvin is a fungistatic antibiotic that has been used for decades in the treatment of dermatophytic infections of the skin, hair, and nails.[1][2] Its activity is specific to dermatophytes, including species of Trichophyton, Microsporum, and Epidermophyton.[2] Griseofulvin has no clinically significant effect on other fungi, such as yeasts, or on bacteria.[2]
Mechanism of Action
The primary mechanism of action of griseofulvin involves the disruption of the mitotic spindle in fungal cells.[3] It binds to tubulin, the protein subunit of microtubules, and inhibits its polymerization.[2][3] This interference with microtubule function prevents the formation of the mitotic spindle, a structure essential for the segregation of chromosomes during cell division (mitosis).[1][3] Consequently, fungal cell division is arrested in the metaphase.[4]
Griseofulvin is administered orally and is incorporated into keratin precursor cells.[2][3] As these cells differentiate and form keratinized tissues, the drug becomes integrated into the hair, skin, and nails, rendering them resistant to fungal invasion.[1][3] The new, healthy tissue that grows is then protected from the dermatophytes.[3]
Quantitative Data on Antifungal Activity
The in vitro antifungal activity of griseofulvin is typically determined by the minimum inhibitory concentration (MIC), which is the lowest concentration of the drug that inhibits the visible growth of a microorganism. The following table summarizes typical MIC ranges for griseofulvin against common dermatophytes.
| Fungal Species | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Trichophyton rubrum | 0.15 - 5.07 | 1.26 | 2.53 |
| Trichophyton mentagrophytes | 0.31 - 5.07 | 1.26 | 2.53 |
| Microsporum canis | Not extensively reported | Not extensively reported | Not extensively reported |
| Epidermophyton floccosum | Not extensively reported | Not extensively reported | Not extensively reported |
Note: MIC values can vary depending on the specific isolate and the testing methodology used. The data presented is a synthesis from available research.[5][6]
Experimental Protocols
A direct comparative study of dehydrogriseofulvin and griseofulvin would necessitate standardized antifungal susceptibility testing. The Clinical and Laboratory Standards Institute (CLSI) M38-A2 document provides a reference method for broth dilution antifungal susceptibility testing of filamentous fungi.
Broth Microdilution Assay for Dermatophytes
This method is considered the gold standard for determining the MIC of antifungal agents against filamentous fungi.
1. Inoculum Preparation:
-
Fungal isolates are grown on a suitable medium, such as potato dextrose agar, to encourage sporulation.
-
A suspension of conidia (spores) is prepared in sterile saline containing a wetting agent (e.g., Tween 80).
-
The turbidity of the suspension is adjusted spectrophotometrically to a standard concentration, which is then further diluted to achieve the final desired inoculum concentration in the test wells.
2. Antifungal Agent Preparation:
-
Stock solutions of this compound and griseofulvin are prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Serial twofold dilutions of each compound are prepared in a 96-well microtiter plate using a standardized growth medium, typically RPMI 1640 medium.
3. Inoculation and Incubation:
-
Each well of the microtiter plate is inoculated with the prepared fungal suspension.
-
The plates are incubated at a controlled temperature (typically 28-30°C) for a specified period (usually 4-7 days), or until sufficient growth is observed in the drug-free control well.
4. Determination of MIC:
-
The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (typically ≥80% inhibition) compared to the growth in the control well.[7]
Signaling Pathway and Experimental Workflow Diagrams
To visualize the concepts discussed, the following diagrams have been generated using the DOT language.
References
Dehydrogriseofulvin's Antifungal Potential: An In Vitro Efficacy Comparison
An objective analysis of the in vitro performance of dehydrogriseofulvin's closest relative, griseofulvin, against other leading antifungal agents, supported by experimental data.
Introduction
This compound is the immediate biosynthetic precursor to griseofulvin, a well-established antifungal agent primarily used in the treatment of dermatophytoses, which are fungal infections of the skin, hair, and nails.[1] While direct comparative studies on the in vitro efficacy of this compound are limited in publicly available scientific literature, an examination of its successor, griseofulvin, provides valuable insights into its potential antifungal properties. This guide offers a comparative overview of the in vitro efficacy of griseofulvin against other prominent antifungal agents, presenting key experimental data and methodologies for researchers, scientists, and drug development professionals.
Mechanism of Action: A Tale of Two Molecules
Griseofulvin exerts its fungistatic effect by disrupting the mitotic spindle of fungal cells.[1][2] It specifically binds to tubulin, the protein subunit of microtubules, thereby inhibiting their polymerization. This interference with microtubule function halts cell division at the metaphase, effectively arresting fungal growth.[1] Given that this compound shares the core structural framework of griseofulvin, it is plausible that it employs a similar mechanism of action to inhibit fungal cell proliferation.
The primary signaling pathway affected by griseofulvin is the cell division cycle. By disrupting microtubule dynamics, it triggers a mitotic arrest, preventing the segregation of chromosomes and subsequent cytokinesis.
Caption: Biosynthetic and mechanistic pathway of griseofulvin.
In Vitro Efficacy: A Comparative Analysis
The in vitro efficacy of antifungal agents is primarily evaluated by determining the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC). MIC is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism, while MFC is the lowest concentration that results in a 99.9% reduction in the initial inoculum.
The following tables summarize the MIC values of griseofulvin and other commonly used antifungal agents against various dermatophytes, the primary targets of griseofulvin. The data is compiled from multiple in vitro studies.
Table 1: Minimum Inhibitory Concentration (MIC) of Griseofulvin and Other Antifungal Agents against Trichophyton rubrum
| Antifungal Agent | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Griseofulvin | 0.15 - 5.07 | 1.26 | 2.53 |
| Terbinafine | 0.001 - 0.09 | 0.005 | 0.04 |
| Itraconazole | 0.04 - 1.56 | 0.19 | 1.56 |
| Fluconazole | 0.19 - 50 | 1.56 | 12.5 |
| Ketoconazole | 0.03 - 1.0 | 0.125 | 0.5 |
Data compiled from multiple sources. MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of the isolates were inhibited, respectively.
Table 2: Minimum Inhibitory Concentration (MIC) of Griseofulvin and Other Antifungal Agents against Trichophyton mentagrophytes
| Antifungal Agent | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Griseofulvin | 0.31 - 5.07 | 1.26 | 2.53 |
| Terbinafine | 0.001 - 0.19 | 0.01 | 0.09 |
| Itraconazole | 0.04 - 1.56 | 0.19 | 0.78 |
| Fluconazole | 0.09 - 25.0 | 1.56 | 12.5 |
| Ketoconazole | 0.03 - 1.0 | 0.125 | 0.5 |
Data compiled from multiple sources. MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of the isolates were inhibited, respectively.
Experimental Protocols
The determination of in vitro antifungal efficacy is conducted following standardized methodologies to ensure reproducibility and comparability of results. The Clinical and Laboratory Standards Institute (CLSI) M38-A2 protocol is a widely accepted reference method for broth dilution antifungal susceptibility testing of filamentous fungi, including dermatophytes.
Broth Microdilution Method (CLSI M38-A2)
This method involves the following key steps:
-
Inoculum Preparation: Fungal isolates are cultured on a suitable medium, such as potato dextrose agar, to promote sporulation. A suspension of conidia is then prepared and its density is adjusted to a specific concentration using a spectrophotometer or a hemocytometer.
-
Antifungal Agent Dilution: Stock solutions of the antifungal agents are prepared in a suitable solvent, typically dimethyl sulfoxide (DMSO). Serial twofold dilutions of each agent are then made in a 96-well microtiter plate containing RPMI 1640 medium.
-
Inoculation and Incubation: Each well is inoculated with the standardized fungal suspension. The microtiter plates are then incubated at a controlled temperature (typically 28-35°C) for a specified period (usually 4-7 days for dermatophytes).
-
MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (typically ≥80%) compared to the growth in the drug-free control well. The growth inhibition is assessed visually or by using a spectrophotometer.
Caption: Experimental workflow for MIC determination.
Conclusion
While direct comparative data for this compound is scarce, the extensive in vitro data available for its immediate successor, griseofulvin, provides a strong foundation for inferring its potential antifungal activity. The data presented in this guide demonstrates that griseofulvin exhibits moderate in vitro efficacy against common dermatophytes when compared to newer antifungal agents like terbinafine and some azoles. The detailed experimental protocols outlined, based on the CLSI M38-A2 standard, provide a framework for conducting further research to directly evaluate the antifungal spectrum and potency of this compound. Such studies are warranted to fully elucidate the therapeutic potential of this natural product and its derivatives in the ongoing search for novel antifungal agents.
References
Cross-Reactivity of Dehydrogriseofulvin in Griseofulvin Immunoassays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential cross-reactivity of dehydrogriseofulvin in immunoassays designed for the detection of griseofulvin. Due to the absence of direct experimental studies quantifying this specific cross-reactivity, this document focuses on the structural similarities between the two molecules to infer potential antibody binding and outlines a general experimental protocol for determining such cross-reactivity.
Introduction
Griseofulvin is an antifungal drug used to treat dermatophytosis. Immunoassays are a common method for the detection and quantification of drugs and their metabolites in various biological matrices. A key performance characteristic of any immunoassay is its specificity, or the ability of the antibody to bind only to the target analyte. Cross-reactivity with structurally related compounds can lead to inaccurate quantification and false-positive results. This compound is the immediate biosynthetic precursor to griseofulvin, suggesting a high degree of structural similarity and therefore, a high potential for cross-reactivity in griseofulvin immunoassays.
Structural Comparison: Griseofulvin vs. This compound
The chemical structures of griseofulvin and this compound are highly similar, with the only difference being the presence of a double bond in the cyclohexene ring of this compound. This structural closeness is the primary reason to anticipate significant cross-reactivity of anti-griseofulvin antibodies with this compound.
Table 1: Structural and Chemical Properties of Griseofulvin and this compound
| Feature | Griseofulvin | This compound |
| Chemical Formula | C₁₇H₁₇ClO₆ | C₁₇H₁₅ClO₆ |
| Molecular Weight | 352.77 g/mol | 350.75 g/mol |
| Key Structural Difference | Saturated bond in the cyclohexene ring | Double bond in the cyclohexene ring |
| Image |
|
|
Immunoassay Cross-Reactivity: A Comparative Overview
Currently, there is a lack of published data specifically quantifying the cross-reactivity of this compound in commercially available or research-based griseofulvin immunoassays. However, based on the principles of antibody-antigen recognition, the high structural similarity between griseofulvin and this compound makes a high degree of cross-reactivity probable.
Table 2: Inferred Cross-Reactivity Potential and Comparison with Other Analogs
| Compound | Structural Similarity to Griseofulvin | Inferred Cross-Reactivity Potential | Supporting Rationale |
| This compound | Very High | High | Direct precursor with only a difference of a double bond. The overall three-dimensional shape and key functional groups recognized by the antibody are likely to be very similar. |
| Griseofulvic Acid | High | Moderate to High | A major metabolite of griseofulvin. The core ring structure is retained, which is likely a key epitope for antibody binding. |
| Other Griseofulvin Analogs | Variable | Variable | Cross-reactivity will depend on the specific structural modifications. Changes to the core spiro structure are likely to significantly reduce cross-reactivity. |
Experimental Protocols
To definitively determine the cross-reactivity of this compound, a competitive immunoassay, such as a competitive enzyme-linked immunosorbent assay (ELISA), should be performed. Below is a detailed methodology for such an experiment.
Preparation of Griseofulvin-Protein Conjugate for Antibody Production
To produce antibodies against griseofulvin, it must first be conjugated to a carrier protein as it is a small molecule (hapten) and not immunogenic on its own.
Methodology:
-
Hapten Derivatization: Introduce a reactive functional group (e.g., a carboxyl group) onto the griseofulvin molecule without significantly altering its core structure.
-
Carrier Protein Activation: Activate the carrier protein (e.g., Bovine Serum Albumin - BSA, or Keyhole Limpet Hemocyanin - KLH) to enable covalent bonding with the derivatized hapten.
-
Conjugation Reaction: Mix the activated carrier protein and the derivatized griseofulvin under appropriate reaction conditions to form a stable conjugate.
-
Purification: Purify the griseofulvin-protein conjugate from unreacted components using dialysis or size-exclusion chromatography.
-
Characterization: Confirm the successful conjugation and determine the hapten-to-carrier protein ratio using techniques like UV-Vis spectroscopy or MALDI-TOF mass spectrometry.
Polyclonal Antibody Production
Methodology:
-
Animal Immunization: Immunize host animals (e.g., rabbits) with the griseofulvin-protein conjugate mixed with an adjuvant.
-
Booster Injections: Administer several booster injections at regular intervals to stimulate a high-titer antibody response.
-
Titer Monitoring: Periodically collect small blood samples to monitor the antibody titer using an indirect ELISA.
-
Antibody Harvesting: Once a high titer is achieved, collect a larger volume of blood and separate the antiserum.
-
Antibody Purification: Purify the polyclonal antibodies from the antiserum using affinity chromatography with a griseofulvin-linked resin to ensure high specificity.
Competitive ELISA for Cross-Reactivity Determination
Methodology:
-
Coating: Coat the wells of a microtiter plate with the griseofulvin-protein conjugate.
-
Blocking: Block the unoccupied sites on the well surface with a blocking agent (e.g., BSA).
-
Competition: Add a mixture of the anti-griseofulvin antibody and either the griseofulvin standard or the test compound (this compound) at various concentrations to the wells.
-
Incubation: Incubate the plate to allow for competitive binding of the free and coated antigen to the primary antibody.
-
Washing: Wash the wells to remove unbound antibodies and antigens.
-
Detection: Add an enzyme-labeled secondary antibody that binds to the primary antibody.
-
Substrate Addition: Add a chromogenic substrate that will be converted by the enzyme to produce a colored product.
-
Signal Measurement: Measure the absorbance of the colored product using a microplate reader. The signal intensity is inversely proportional to the concentration of the free antigen in the sample.
-
Data Analysis: Calculate the cross-reactivity of this compound relative to griseofulvin using the following formula:
Cross-reactivity (%) = (Concentration of griseofulvin at 50% inhibition / Concentration of this compound at 50% inhibition) x 100
Conclusion
While direct experimental data on the cross-reactivity of this compound in griseofulvin immunoassays is not currently available, the high structural similarity between the two molecules strongly suggests a high potential for such cross-reactivity. This could lead to an overestimation of griseofulvin concentrations in samples where this compound is also present. For accurate and reliable quantification of griseofulvin, it is imperative to validate the specificity of the immunoassay by testing for cross-reactivity with this compound and other structurally related metabolites. The provided experimental protocols offer a framework for conducting such validation studies. Researchers and drug development professionals should exercise caution when interpreting results from unvalidated griseofulvin immunoassays.
A Head-to-Head Comparison of Dehydrogriseofulvin's Precursor, Griseofulvin, and Fluconazole: An Antifungal Showdown
A critical review of the available in vitro efficacy data, mechanisms of action, and experimental protocols for two distinct antifungal agents.
For the attention of researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the antifungal properties of the established drug griseofulvin, the parent compound of dehydrogriseofulvin, and the widely used azole, fluconazole. Due to a significant lack of publicly available in vitro antifungal activity data for this compound, a direct comparison with fluconazole is not feasible at this time. This guide therefore focuses on a detailed comparative analysis of griseofulvin and fluconazole, providing valuable insights for research and development in the field of mycology.
Introduction
Griseofulvin, a penicillium-derived antifungal agent, and fluconazole, a synthetic triazole, represent two different classes of drugs with distinct mechanisms of action and antifungal spectra. Griseofulvin has historically been a mainstay in the treatment of dermatophytoses, while fluconazole boasts a broader spectrum of activity, including against yeasts like Candida and Cryptococcus. This guide delves into their fundamental differences, supported by available experimental data, to inform further research and drug development efforts.
Mechanisms of Action: A Tale of Two Targets
The antifungal activity of griseofulvin and fluconazole stems from their interference with essential fungal cellular processes, albeit through entirely different mechanisms.
Griseofulvin: This fungistatic agent primarily targets fungal mitosis by disrupting the microtubule assembly. It binds to tubulin, the protein subunit of microtubules, preventing the formation of a functional mitotic spindle. This arrest of cell division in metaphase ultimately inhibits fungal proliferation.
Fluconazole: As a member of the azole class, fluconazole inhibits the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase. This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. By depleting ergosterol and causing the accumulation of toxic sterol precursors, fluconazole disrupts membrane integrity and function, leading to the inhibition of fungal growth.
Below are diagrams illustrating the distinct signaling pathways affected by each drug.
Caption: Mechanism of action of Griseofulvin.
Caption: Mechanism of action of Fluconazole.
Quantitative Data Presentation: A Comparative Look at In Vitro Efficacy
The following tables summarize the available Minimum Inhibitory Concentration (MIC) data for griseofulvin and fluconazole against various clinically relevant fungi. It is important to note that direct comparative studies are limited, and the data presented is a compilation from various sources. The susceptibility of fungal isolates can vary significantly, and these values should be considered as representative ranges.
Table 1: In Vitro Activity against Dermatophytes
| Fungus | Griseofulvin MIC (µg/mL) | Fluconazole MIC (µg/mL) |
| Trichophyton rubrum | 0.125 - 16 | 0.25 - 64 |
| Trichophyton mentagrophytes | 0.125 - 8 | 0.5 - 64 |
| Microsporum canis | 0.125 - 4 | 0.5 - 32 |
| Epidermophyton floccosum | 0.125 - 2 | 0.5 - 16 |
Table 2: In Vitro Activity against Yeasts
| Fungus | Griseofulvin MIC (µg/mL) | Fluconazole MIC (µg/mL) |
| Candida albicans | Generally considered inactive | 0.25 - >64 |
| Candida glabrata | Generally considered inactive | 0.5 - >64 |
| Candida parapsilosis | Generally considered inactive | 0.125 - 16 |
| Cryptococcus neoformans | Generally considered inactive | 0.25 - 32 |
Table 3: In Vitro Activity against Molds
| Fungus | Griseofulvin MIC (µg/mL) | Fluconazole MIC (µg/mL) |
| Aspergillus fumigatus | Generally considered inactive | 1 - >64 |
| Aspergillus flavus | Generally considered inactive | 2 - >64 |
Experimental Protocols: A Guide to Antifungal Susceptibility Testing
The determination of in vitro antifungal activity is crucial for drug development and clinical management. Standardized protocols established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) are widely used.
Broth Microdilution Method (CLSI M27 for Yeasts and M38 for Filamentous Fungi)
This method is a gold standard for determining the MIC of an antifungal agent.
Experimental Workflow:
Caption: Generalized workflow for broth microdilution antifungal susceptibility testing.
Key Methodological Steps:
-
Antifungal Agent Preparation: The antifungal agent is dissolved in a suitable solvent (e.g., dimethyl sulfoxide) to create a stock solution. Serial twofold dilutions are then prepared in a liquid medium (e.g., RPMI-1640) in 96-well microtiter plates.
-
Inoculum Preparation: Fungal isolates are cultured on appropriate agar media. The inoculum is prepared by suspending fungal colonies (for yeasts) or conidia (for molds) in sterile saline or water and adjusting the turbidity to a standardized concentration (e.g., 0.5 McFarland standard). This suspension is further diluted in the test medium to achieve a final inoculum concentration.
-
Inoculation and Incubation: The wells of the microtiter plate containing the serially diluted antifungal agent are inoculated with the standardized fungal suspension. The plates are then incubated at a specific temperature (typically 35°C) for a defined period (24-72 hours, depending on the fungus).
-
MIC Determination: The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of visible growth compared to the growth control well. For azoles like fluconazole against yeasts, the endpoint is often defined as the concentration that produces at least a 50% reduction in turbidity. For griseofulvin and against molds, the endpoint is typically complete visual inhibition of growth.
EUCAST Antifungal Susceptibility Testing
The EUCAST methodology is similar to the CLSI protocol but has some key differences, particularly in the reading of endpoints, which is often done spectrophotometrically to reduce subjectivity.
Conclusion
This guide provides a comparative overview of griseofulvin and fluconazole, highlighting their distinct mechanisms of action and antifungal spectra. While griseofulvin remains a relevant treatment for dermatophytoses, its spectrum is narrow. Fluconazole offers a broader range of activity, particularly against clinically important yeasts. The provided quantitative data and experimental protocols serve as a valuable resource for researchers in the field of antifungal drug discovery and development. The significant gap in the scientific literature regarding the in vitro activity of this compound underscores the need for further investigation into the antifungal properties of this and other metabolites of existing drugs. Such research could uncover novel therapeutic potential and contribute to the development of new strategies to combat fungal infections.
Comparative Bioactivity Analysis: Griseofulvin and Its Derivatives
This guide provides a statistical analysis and comparison of the bioactivity data for the antifungal agent Griseofulvin and its various synthesized analogues. The information is intended to support research and development efforts in the fields of antifungal and anticancer drug discovery.
Bioactivity Data Summary
The following tables summarize the available quantitative data on the antifungal and cytotoxic activities of Griseofulvin and several of its derivatives. This data is compiled from various in vitro studies.
Table 1: Antifungal Activity of Griseofulvin and Its Derivatives
| Compound | Fungal Strain | IC50 (μg/mL) | Reference |
| Griseofulvin | Colletotrichum gloeosporioides | 11.06 ± 0.42 | [1] |
| Griseofulvin | Alternaria solani | 2.68 ± 0.33 | [1] |
| Griseofulvin Derivative 6c | Colletotrichum gloeosporioides | 47.25 ± 1.46 | [2] |
| Griseofulvin Derivative 6e | Colletotrichum gloeosporioides | 49.44 ± 1.50 | [2] |
| Griseofulvin Derivative 6f | Colletotrichum gloeosporioides | 53.63 ± 1.74 | [2] |
| Griseofulvin Derivative 3d | Cytospora sp. | >70% inhibition at 100 μg/mL | [3] |
| Griseofulvin Derivative 3d | A. solani Sorauer | 100% inhibition at 100 μg/mL | [3] |
| Griseofulvin Derivative 3d | Botrytis sp. | 100% inhibition at 100 μg/mL | [3] |
| Griseofulvin Derivative 3d | C. gloeosporioides | 91.3% inhibition at 100 μg/mL | [3] |
| Thiophanate-methyl (Control) | Colletotrichum gloeosporioides | 69.66 ± 6.07 | [2] |
Table 2: Cytotoxic Activity of Griseofulvin Analogues
| Compound | Cancer Cell Line | IC50 (μM) | Reference |
| Griseofulvin Analogue 9 | MCF-7 (Breast Cancer) | 8.39 | [4] |
| Griseofulvin Analogue 9 | HCT116 (Colon Cancer) | 12.70 | [4] |
| Griseofulvin Analogue 10 | MCF-7 (Breast Cancer) | 15.60 | [4] |
| Griseofulvin Analogue 10 | HCT116 (Colon Cancer) | 21.50 | [4] |
Experimental Protocols
In Vitro Antifungal Activity Assay (Mycelial Growth Inhibition)
This protocol is a generalized procedure based on the methodologies described in the cited literature for testing the antifungal activity of Griseofulvin and its derivatives against phytopathogenic fungi.[3]
-
Preparation of Fungal Cultures: The target phytopathogenic fungi are cultured on Potato Dextrose Agar (PDA) plates.
-
Preparation of Test Compounds: The test compounds (Griseofulvin and its derivatives) are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create stock solutions.
-
Assay Plate Preparation: The stock solutions are serially diluted and added to molten PDA medium to achieve the desired final concentrations. The PDA containing the test compound is then poured into Petri dishes.
-
Inoculation: A mycelial plug of a specific diameter is taken from the edge of an actively growing fungal culture and placed at the center of the PDA plates containing the test compounds.
-
Incubation: The inoculated plates are incubated at a controlled temperature (e.g., 25-28°C) for a specified period, or until the mycelial growth in the control plate (containing only DMSO) reaches a certain diameter.
-
Data Collection: The diameter of the fungal colony is measured in two perpendicular directions.
-
Calculation of Inhibition Rate: The percentage of mycelial growth inhibition is calculated using the formula: Inhibition (%) = [(C - T) / C] * 100 where C is the average diameter of the mycelial colony in the control group, and T is the average diameter of the mycelial colony in the treatment group.
-
IC50 Determination: The concentration of the compound that inhibits 50% of the mycelial growth (IC50) is determined by regression analysis of the concentration-response data.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a general procedure for assessing the cytotoxic effects of Griseofulvin analogues on cancer cell lines, based on the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere and grow for 24 hours.
-
Compound Treatment: The test compounds are dissolved in DMSO and diluted with cell culture medium to various concentrations. The cells are then treated with these different concentrations of the compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution. The plates are then incubated for a few hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Formazan Solubilization: The medium containing MTT is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The cell viability is calculated as a percentage of the control (untreated cells). The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is determined from the dose-response curve.
Visualizations
Experimental Workflow for Antifungal Bioactivity Screening
Caption: A generalized workflow for screening the antifungal activity of compounds in vitro.
Proposed Signaling Pathway of Griseofulvin's Antifungal Action
Caption: Griseofulvin's mechanism of action involves binding to tubulin and inhibiting microtubule assembly.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Antifungal Activity of Griseofulvin Derivatives against Phytopathogenic Fungi in Vitro and in Vivo and Three-Dimensional Quantitative Structure-Activity Relationship Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Design, Synthesis, and Cytotoxicity Evaluation of Novel Griseofulvin Analogues with Improved Water Solubility - PMC [pmc.ncbi.nlm.nih.gov]
Dehydrogriseofulvin: A Superior Reference Standard for Griseofulvin Analysis
A Comparative Guide for Researchers and Drug Development Professionals
In the quantitative analysis of the antifungal drug griseofulvin, the choice of a suitable reference standard is paramount to ensure accuracy, precision, and reliability of results. While official pharmacopeial standards for griseofulvin are widely used, the related impurity, dehydrogriseofulvin, presents a compelling alternative that offers distinct advantages in specific analytical applications. This guide provides a comprehensive comparison of this compound and official griseofulvin reference standards, supported by experimental data and detailed protocols, to aid researchers in selecting the most appropriate standard for their needs.
Performance Comparison: this compound vs. Official Griseofulvin Standards
The selection of a reference standard is a critical step in analytical method development and validation. The ideal standard should be highly pure, stable, and well-characterized. This compound, a primary impurity of griseofulvin, is now available as a high-purity reference material and offers specific benefits, particularly in chromatographic methods where baseline separation of the main component from its impurities is crucial.
| Parameter | This compound Reference Standard | Official Griseofulvin Reference Standard (USP/EP/BP) |
| Purity | >98% (commercially available)[1][2] | Certified purity, typically ≥99.5% |
| Identity | Well-characterized as Griseofulvin Impurity C[3] | Conforms to pharmacopeial specifications |
| Application | System suitability testing, impurity profiling, and as a calibrant in specific methods | Primary calibrant for assay and identification tests |
| Advantage | Ensures method specificity by confirming the separation of a critical impurity | Official recognition and direct traceability to pharmacopeial monographs |
| Stability | Stable for weeks at ambient temperature; long-term storage at -20°C[1] | Established stability under defined storage conditions |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method for Griseofulvin Analysis
This protocol outlines a validated HPLC method for the analysis of griseofulvin, incorporating this compound as a system suitability standard to ensure the method's specificity.
1. Materials and Reagents:
-
Griseofulvin sample
-
This compound reference standard
-
Official Griseofulvin reference standard (e.g., USP Reference Standard)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (analytical grade)
2. Chromatographic Conditions:
-
Column: Discovery C18 (250 mm x 4.6 mm, 5 µm)[3]
-
Mobile Phase A: Water with 0.1% formic acid[3]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid[3]
-
Gradient: A suitable gradient to ensure separation (e.g., starting with a higher proportion of Mobile Phase A and gradually increasing Mobile Phase B)
-
Flow Rate: 1.0 mL/min[3]
-
Column Temperature: 30°C[3]
-
Detection: UV at 290 nm[3]
-
Injection Volume: 10 µL[3]
3. Preparation of Solutions:
-
Standard Solution (Griseofulvin): Accurately weigh and dissolve an appropriate amount of the official Griseofulvin reference standard in a suitable solvent (e.g., methanol or a mixture of mobile phases) to obtain a known concentration.
-
System Suitability Solution: Prepare a solution containing both the official Griseofulvin reference standard and the this compound reference standard at appropriate concentrations to demonstrate adequate resolution between the two peaks.
-
Sample Solution: Prepare the griseofulvin sample solution at a similar concentration to the standard solution using the same solvent.
4. System Suitability Test:
Inject the system suitability solution and verify that the chromatographic system is performing adequately. The resolution between the griseofulvin and this compound peaks should be not less than 2.0.
5. Analysis:
Inject the standard solution and the sample solution into the chromatograph, record the chromatograms, and measure the peak areas for griseofulvin.
6. Calculation:
Calculate the quantity of griseofulvin in the sample by comparing the peak area of the sample with the peak area of the standard solution.
Visualizing the Workflow and Comparison
To better illustrate the analytical process and the logical comparison between the reference standards, the following diagrams are provided.
Experimental workflow for Griseofulvin analysis.
Comparison of reference standards.
Conclusion
The use of this compound as a reference standard, particularly for system suitability in HPLC methods, is a valuable approach to enhance the reliability and specificity of griseofulvin analysis. While official griseofulvin standards remain the primary choice for assay calibration, the availability of a high-purity this compound standard allows for a more robust analytical method validation by ensuring the critical separation of a key impurity. For researchers and drug development professionals, incorporating this compound into their analytical strategy represents a best practice for ensuring the quality and accuracy of their results.
References
Inter-laboratory validation of Dehydrogriseofulvin analytical methods
An Inter-laboratory Comparison Guide to Dehydrogriseofulvin Analytical Methods
This guide provides a comparative overview of analytical methodologies for the quantitative determination of this compound, a known impurity of the antifungal drug Griseofulvin. Due to a lack of direct inter-laboratory validation studies specifically for this compound, this document focuses on a validated reversed-phase high-performance liquid chromatography (RP-HPLC) method capable of quantifying this analyte, alongside a discussion of alternative approaches. The information is intended for researchers, scientists, and drug development professionals.
Data Presentation: Performance of a Validated RP-HPLC-UV Method
A validated RP-HPLC method with UV detection has been reported for the quantitative analysis of Griseofulvin and its impurities, including this compound.[1] The performance characteristics of this method for this compound are summarized below.
| Performance Parameter | Reported Value |
| Limit of Detection (LOD) | Data not specified |
| Limit of Quantitation (LOQ) | Data not specified |
| Linearity Range | Not explicitly stated for this compound |
| Precision (%RSD) | Intermediate precision verified over three days |
| Accuracy (% Recovery) | Satisfactory results reported from validation studies |
| Robustness | Demonstrated through an experimental design |
Note: Specific quantitative values for LOD, LOQ, and linearity for this compound were not provided in the primary literature reviewed. The validation was performed in accordance with ICH guidelines, indicating these parameters were successfully evaluated.
Alternative Analytical Methods
While the RP-HPLC-UV method is well-established for impurity profiling, other techniques could be employed for the analysis of this compound:
-
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS): This method offers higher sensitivity and selectivity compared to HPLC-UV. It is particularly useful for identifying and quantifying trace-level impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable compounds. Derivatization may be required for non-volatile analytes like this compound.
-
Ultra-High-Performance Liquid Chromatography (UHPLC): Provides faster analysis times and improved resolution compared to conventional HPLC.
Experimental Protocols
Validated RP-HPLC-UV Method for this compound
This protocol is based on a validated method for the analysis of Griseofulvin and its impurities.[1]
1. Chromatographic Conditions:
-
Column: Discovery C18 (250 mm x 4.6 mm, 5 µm)
-
Column Temperature: 30°C
-
Mobile Phase: Gradient elution with:
-
Mobile Phase A: Water - 0.1% Formic Acid (pH 4.5) (80:20, v/v)
-
Mobile Phase B: Acetonitrile - Water - 0.1% Formic Acid (pH 4.5) (65:15:20, v/v/v)
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at 290 nm
2. Sample Preparation:
-
A solution of the Griseofulvin drug substance is prepared at a concentration of 0.5 mg/mL. The solvent used for dissolution is not specified in the provided information.
3. Validation Parameters:
The method was validated according to ICH guidelines, assessing the following:[1]
-
Robustness: Evaluated by deliberately varying chromatographic conditions.
-
Sensitivity: Determined by establishing the Limit of Detection (LOD) and Limit of Quantitation (LOQ).
-
Precision: Assessed at both intra-day (repeatability) and inter-day (intermediate precision) levels.
-
Accuracy: Determined by recovery studies.
-
Linearity: Evaluated over a range of concentrations.
Mandatory Visualization
The following diagram illustrates a typical workflow for the inter-laboratory validation of an analytical method.
Caption: Workflow for Inter-laboratory Analytical Method Validation.
References
Safety Operating Guide
Proper Disposal of Dehydrogriseofulvin: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Disposal of Dehydrogriseofulvin
This guide provides a procedural, step-by-step plan for the safe handling and disposal of this compound in a laboratory setting, ensuring the safety of personnel and compliance with environmental regulations.
Hazard Classification and Safety Precautions
This compound should be managed as a hazardous chemical. The following table summarizes the hazard classifications based on its parent compound, Griseofulvin.
| Hazard Class | Hazard Statement |
| Carcinogenicity | H351: Suspected of causing cancer[4][6] |
| Reproductive Toxicity | H360: May damage fertility or the unborn child[4][6] |
| Skin Sensitization | H317: May cause an allergic skin reaction[4][7] |
Immediate Safety and Handling Protocols:
Personnel handling this compound must adhere to strict safety protocols to minimize exposure.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and nitrile gloves.[5]
-
Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.
-
Avoid Contact: Prevent direct contact with skin and eyes. In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[5][7]
-
Spill Management: In the event of a spill, isolate the area and prevent the spread of the material. Use an absorbent material to clean up the spill, and place all contaminated materials in a designated hazardous waste container.
Step-by-Step Disposal Procedure
The proper disposal of this compound involves segregation, proper packaging and labeling, and disposal through a certified hazardous waste management service.
1. Waste Segregation:
-
Do not mix this compound waste with general laboratory trash or other non-hazardous waste streams.
-
Collect all solid waste, including contaminated PPE, weigh paper, and vials, in a dedicated, clearly labeled hazardous waste container.
-
Liquid waste containing this compound should be collected in a separate, compatible, and leak-proof container.
2. Packaging and Labeling:
-
Use robust, sealed containers for all this compound waste.
-
The container must be clearly labeled with "Hazardous Waste," the chemical name "this compound," and the appropriate hazard pictograms (e.g., health hazard, exclamation mark).
3. Storage:
-
Store the sealed hazardous waste container in a designated, secure area away from general laboratory traffic.
-
The storage area should be well-ventilated and have secondary containment to prevent the spread of any potential leaks.
4. Final Disposal:
-
Arrange for the collection and disposal of the this compound waste through a licensed and certified hazardous waste disposal company.
-
Do not attempt to dispose of this compound down the drain or in regular landfill waste. The recommended disposal method is incineration at an approved facility.[10]
Experimental Workflow and Logical Relationships
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. scbt.com [scbt.com]
- 2. This compound | 3573-90-8 [chemicalbook.com]
- 3. carlroth.com [carlroth.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 6. Substance Information - ECHA [echa.europa.eu]
- 7. fishersci.com [fishersci.com]
- 8. caymanchem.com [caymanchem.com]
- 9. Design, Synthesis, and Cytotoxicity Evaluation of Novel Griseofulvin Analogues with Improved Water Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 10. szabo-scandic.com [szabo-scandic.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Dehydrogriseofulvin
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling compounds with limited toxicological data. This guide provides essential, immediate safety and logistical information for the handling and disposal of Dehydrogriseofulvin, a polyketide and a derivative of Griseofulvin. By adhering to these procedural steps, you can minimize risks and maintain a safe research environment.
Essential Safety and Handling Information
This compound should be handled with caution as it is suspected of causing cancer and damaging fertility or the unborn child. It may also cause an allergic skin reaction.[1] Therefore, strict adherence to safety protocols is mandatory.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is the first line of defense against accidental exposure. The following table summarizes the required PPE for handling this compound.
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Impermeable and resistant to the product. Nitrile gloves are a suitable option. |
| Eye/Face Protection | Safety Glasses/Goggles | Chemical safety glasses or goggles to protect against splashes. |
| Skin and Body Protection | Lab Coat/Protective Clothing | A lab coat or other protective clothing should be worn to prevent skin contact. |
| Respiratory Protection | Not generally required | Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator may be necessary. |
Safe Handling Procedures
Proactive measures during handling are critical to prevent contamination and exposure.
Engineering Controls:
-
Work in a well-ventilated area. The use of a chemical fume hood is highly recommended to minimize inhalation risks.
Personal Hygiene:
-
Wash hands thoroughly after handling this compound.
-
Do not eat, drink, or smoke in areas where the compound is handled or stored.
-
Remove contaminated clothing immediately and wash it before reuse.[1]
Spill Response:
-
In case of a spill, avoid generating dust.
-
Carefully sweep up the solid material.
-
Place the spilled material into a designated, labeled waste container.
-
Clean the spill area with an appropriate solvent and decontaminate surfaces.
Quantitative Safety Data
The following table summarizes key quantitative data for this compound, extracted from its Safety Data Sheet (SDS).
| Property | Value |
| Acute Toxicity | No data available |
| Primary Irritant Effect (Skin) | No irritant effect |
| Primary Irritant Effect (Eye) | No irritating effect |
| Sensitization | Sensitization possible through skin contact[1] |
| Carcinogenicity | Suspected of causing cancer (Carcinogenicity 2)[1] |
| Reproductive Toxicity | Suspected of damaging fertility or the unborn child (Toxic to Reproduction 2)[1] |
| Flammability | Product is not flammable[1] |
| Explosion Hazard | Product does not present an explosion hazard[1] |
Experimental Protocols: Safe Handling and Disposal Workflow
The following diagram illustrates the standard operating procedure for the safe handling and disposal of this compound.
Disposal Plan
The disposal of this compound and its contaminated waste must be handled with the utmost care to prevent environmental contamination and potential human exposure.
Waste Segregation:
-
Solid Waste: Collect unused this compound powder, contaminated lab materials (e.g., weigh boats, pipette tips), and contaminated PPE in a clearly labeled, sealed container for hazardous solid waste.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled, and sealed container for hazardous liquid chemical waste.
Final Disposal:
-
All waste containing this compound must be disposed of in accordance with local, state, and federal regulations.
-
Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on the disposal of hazardous chemical waste. Do not dispose of this compound down the drain or in the regular trash.
By implementing these safety measures and operational plans, you can build a culture of safety in your laboratory and ensure the responsible handling of this compound from acquisition to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
